p,p'-Methoxychlor Olefin: Structural Characterization, Metabolic Fate, and Toxicological Profile
This technical guide provides an in-depth analysis of p,p'-Methoxychlor olefin (MDDE), the dehydrochlorinated degradation product of the organochlorine pesticide Methoxychlor. Executive Summary p,p'-Methoxychlor olefin (...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of p,p'-Methoxychlor olefin (MDDE), the dehydrochlorinated degradation product of the organochlorine pesticide Methoxychlor.
Executive Summary
p,p'-Methoxychlor olefin (also known as MDDE or 1,1-bis(p-methoxyphenyl)-2,2-dichloroethylene ) is the primary dehydrochlorinated metabolite and environmental degradation product of the pesticide Methoxychlor. Structurally analogous to DDE (the persistent metabolite of DDT), MDDE represents a critical node in the environmental fate of methoxychlor. While the parent olefin itself exhibits low affinity for estrogen receptors (ER) compared to its demethylated counterparts, it serves as a lipophilic reservoir that can be metabolically activated into potent endocrine disruptors, specifically bis-hydroxymethoxychlor olefin (HPTE-olefin) , also known as Bisphenol C.
This guide details the physicochemical properties, synthesis, analytical detection, and biological mechanisms of MDDE for researchers in toxicology and environmental chemistry.
Chemical Identity and Structural Analysis
MDDE is formed by the elimination of hydrogen chloride (HCl) from the trichloroethane bridge of Methoxychlor. This transformation increases the planarity of the molecule and alters its electronic interaction with biological receptors.
For research standards, MDDE is typically synthesized via the base-catalyzed dehydrochlorination of Methoxychlor. This reaction follows an E2 elimination mechanism.
Laboratory Synthesis Protocol
Reagents:
p,p'-Methoxychlor (Technical grade or >98% purity)
Potassium Hydroxide (KOH)
Ethanol (95% or absolute)
Procedure:
Dissolution: Dissolve 10 mmol of p,p'-Methoxychlor in 50 mL of boiling ethanol.
Base Addition: Add a solution of KOH (20 mmol) in 10 mL ethanol dropwise to the refluxing mixture.
Reflux: Reflux the mixture for 2–4 hours. Monitor reaction progress via TLC (hexane/ethyl acetate) or GC-MS. The starting material (Methoxychlor) will disappear, and a less polar spot (MDDE) will appear.
Work-up: Cool the reaction mixture and pour into 200 mL of ice-cold water. The olefin will precipitate.
Purification: Filter the precipitate and recrystallize from hot ethanol or methanol to yield white crystalline needles of p,p'-Methoxychlor olefin.
Analytical Methodologies (GC-MS)
Detection of MDDE in biological or environmental samples relies on Gas Chromatography-Mass Spectrometry (GC-MS). Unlike the parent Methoxychlor, which is thermally labile and can degrade in the GC inlet, MDDE is thermally stable.
Mass Spectral Characteristics
Molecular Ion (M+): m/z 308 (Cluster: 308, 310, 312 due to Cl₂ isotopes).
Base Peak: m/z 227 .
Interpretation: The base peak at m/z 227 corresponds to the dimethoxybenzhydryl cation
, formed by the loss of the dichlorovinyl group and rearrangement.
MDDE typically elutes earlier than Methoxychlor on non-polar capillary columns (e.g., DB-5, HP-5ms) due to its lower molecular weight and lack of the bulky trichloromethyl group.
Metabolic Fate and Biological Activity
The biological impact of MDDE is defined by its metabolic activation. While the parent olefin is relatively inactive, its hydroxylated forms are potent endocrine disruptors.
Metabolic Pathway Diagram
The following diagram illustrates the transformation of Methoxychlor to MDDE and its subsequent activation to the potent estrogen mimic, Bisphenol C (Dihydroxy-MDDE).
Caption: Metabolic and environmental transformation pathways of Methoxychlor. Note that MDDE serves as a precursor to the highly active Bisphenol C.
Receptor Interaction Profile
Estrogen Receptor (ER):
MDDE (Parent): Inactive. The methoxy groups sterically and electronically prevent effective hydrogen bonding with the ER ligand-binding domain (His-524).
Dihydroxy-MDDE (Bisphenol C):High Affinity. The conversion of methoxy groups to hydroxyl groups restores binding capability. Bisphenol C (the dihydroxy olefin) binds ERα with an affinity significantly higher than HPTE (the saturated analog).
Androgen Receptor (AR):
MDDE: Weak/Inactive.
Dihydroxy-MDDE:Potent Antagonist. Research indicates that the dihydroxy-olefin metabolite acts as a potent anti-androgen, similar to DDE but often with higher efficacy in vitro.
References
Chemical Identity: p,p'-Methoxychlor olefin. PubChem Compound Summary. National Center for Biotechnology Information. Link
ER Binding Affinity: Blair, R. M., et al. (2000). "The Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands." Toxicological Sciences, 54(1), 138–153. Link
Metabolic Activation: Gaido, K. W., et al. (2000). "Interaction of Methoxychlor and Related Compounds With Estrogen Receptor Alpha and Beta, and Androgen Receptor: Structure-Activity Studies."[4] Molecular Pharmacology, 58(4), 852-858. Link
Analytical Detection: "GC-MS/MS for High-Throughput Screening of Pesticides." MDPI, 2024. Link
Environmental Degradation: "Toxicological Profile for Methoxychlor." Agency for Toxic Substances and Disease Registry (ATSDR), 2002.[5] Link
Environmental degradation pathways of methoxychlor to olefin
An In-depth Technical Guide to the Environmental Degradation Pathways of Methoxychlor to its Olefin Metabolite Abstract Methoxychlor [1,1,1-trichloro-2,2-bis(p-methoxyphenyl)ethane], an organochlorine insecticide develop...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Environmental Degradation Pathways of Methoxychlor to its Olefin Metabolite
Abstract
Methoxychlor [1,1,1-trichloro-2,2-bis(p-methoxyphenyl)ethane], an organochlorine insecticide developed as a replacement for DDT, has been identified as a persistent, bioaccumulative, and toxic (PBT) chemical.[1] Its environmental fate is of significant concern, particularly its degradation into various metabolites, some of which retain biological activity. A primary degradation pathway involves the transformation of methoxychlor to its corresponding olefin, 1,1-dichloro-2,2-bis(p-methoxyphenyl)ethene (DMDE), a process of critical importance for environmental risk assessment and the development of remediation strategies. This guide provides a comprehensive technical overview of the abiotic and biotic pathways that facilitate this transformation, details the experimental methodologies used to investigate these processes, and synthesizes the current understanding for researchers in environmental science and drug development.
The Core Transformation: Dehydrochlorination to Methoxychlor Olefin (DMDE)
The conversion of methoxychlor to its olefinic derivative, DMDE, is fundamentally a dehydrochlorination reaction—an elimination reaction that removes a hydrogen atom and a chlorine atom from adjacent carbons, forming a double bond. This transformation is a pivotal step in the environmental degradation of methoxychlor, as it alters the molecule's chemical properties, persistence, and bioavailability.[2]
While chemically straightforward, the realization of this pathway in the environment is complex, driven by a combination of photochemical, abiotic chemical, and microbial processes.[3]
Caption: The fundamental dehydrochlorination of methoxychlor to DMDE.
Environmental Pathways to Olefin Formation
Methoxychlor's transformation to DMDE is not relegated to a single mechanism but occurs through multiple pathways influenced by environmental conditions such as sunlight, pH, and microbial activity.
Photochemical Degradation (Photolysis)
Sunlight is a primary driver for the transformation of methoxychlor in aquatic and atmospheric systems.[4][5] This process can occur through two mechanisms:
Direct Photolysis: Methoxychlor can directly absorb ultraviolet radiation from sunlight, leading to the cleavage of the C-Cl bond and subsequent reactions that can include dehydrochlorination to form DMDE. The photolysis half-life in distilled water can be as long as 4.5 months, indicating this process is slow without other contributing factors.[5]
Indirect (Sensitized) Photolysis: In natural waters containing dissolved organic matter (like humic acids), photosensitizing molecules absorb sunlight and transfer the energy to methoxychlor, accelerating its degradation. This is a far more significant pathway in the environment, with half-lives reported to be as short as 2.2 to 5.4 hours in natural river waters.[5] DMDE is a major product of photolysis in aqueous solutions.[2]
Caption: Direct and indirect photochemical degradation pathways of methoxychlor.
Abiotic Hydrolysis
Hydrolysis is the chemical breakdown of a compound due to reaction with water. For methoxychlor, this is a relatively slow but steady degradation pathway. At environmentally relevant pH levels (pH 7), the hydrolysis half-life of methoxychlor is approximately one year.[2] The reaction yields multiple products, with DMDE being a major identified hydrolytic product alongside anisoin and anisil.[2] Unlike the degradation of DDT, methoxychlor hydrolysis is largely pH-independent in common aquatic environments (pH 3-7).[2]
Microbial Degradation
Microorganisms in soil and sediment are crucial mediators of methoxychlor fate, though the specific pathways leading to DMDE are highly dependent on the presence or absence of oxygen.[6][7]
Aerobic Conditions: In the presence of oxygen, microbial degradation of methoxychlor is generally slow.[7] However, some studies have shown that in aerobic hydrosoils, the degradation pathway leads specifically to the formation of the olefin, DMDE.[8] This suggests that specific aerobic bacteria possess the enzymatic machinery (e.g., dehydrohalogenases) to carry out this transformation. Competing aerobic pathways, such as O-demethylation of the methoxy groups, can also occur, leading to more polar, estrogenic metabolites like HPTE.[9][10]
Anaerobic Conditions: Under anaerobic (oxygen-depleted) conditions, typically found in submerged sediments and flooded soils, methoxychlor degradation is significantly faster.[6][11] The primary initial step is reductive dechlorination, where the trichloroethane group is reduced to a dichloroethane group, forming 1,1-dichloro-2,2-bis(p-methoxyphenyl)ethane (DMDD).[9][12][13] This product, DMDD, can then potentially undergo a subsequent dehydrochlorination step to yield the olefin, DMDE, representing an indirect microbial pathway to its formation. Direct dehydrochlorination to DMDE under anaerobic conditions has also been reported as a degradation product.[14]
Caption: Contrasting aerobic and anaerobic microbial degradation pathways.
Quantitative Data Summary
The rate of methoxychlor degradation is highly variable depending on the environmental compartment and the dominant degradation pathway.
Investigating the environmental fate of methoxychlor requires robust experimental designs that simulate environmental conditions and precise analytical methods to quantify the parent compound and its metabolites.
Protocol: Anaerobic Microbial Degradation in Soil Microcosms
This protocol outlines a method to assess the transformation of methoxychlor to its metabolites under controlled anaerobic conditions.
Objective: To quantify the rate of methoxychlor degradation and the formation of DMDD and DMDE in soil under anaerobic conditions.
Methodology:
Soil Collection & Preparation:
Collect soil from a relevant site, avoiding pesticide-contaminated areas for baseline studies. Sieve the soil (2 mm mesh) to remove large debris.
Characterize the soil for pH, organic matter content, and texture.
Prepare an anaerobic mineral medium (e.g., as described by Fogel et al., 1982).[11]
Microcosm Setup:
In an anaerobic glove box, add 50 g of soil (dry weight equivalent) to 125 mL serum bottles.
Spike the soil with a stock solution of methoxychlor (e.g., in acetone) to achieve a final concentration of 10 ppm. Include a solvent-only control.
Add 50 mL of anaerobic mineral medium to create a soil slurry.
Seal the bottles with butyl rubber stoppers and aluminum crimps.
Remove the headspace gas and replace it with an N₂/CO₂ mixture (e.g., 80:20) to ensure anaerobic conditions.
Incubation:
Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).
Prepare triplicate bottles for each time point (e.g., 0, 7, 14, 30, 60, 90 days).
Sampling and Extraction:
At each time point, sacrifice triplicate bottles.
Extract the entire soil slurry using an appropriate solvent system, such as a 2:1 mixture of hexane and acetone, via sonication or shaking.
Centrifuge the samples and collect the supernatant (organic layer). Repeat the extraction twice more and pool the extracts.
Cleanup and Analysis:
Concentrate the pooled extract under a gentle stream of nitrogen.
Clean the extract using solid-phase extraction (SPE) with a Florisil or silica gel cartridge to remove interfering compounds.[15]
Analyze the final extract for methoxychlor, DMDD, and DMDE using Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol: Analytical Quantification by GC-MS
Objective: To separate and quantify methoxychlor and its olefin metabolite DMDE.
Methodology:
Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD) and an autosampler.
GC Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID x 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Inlet:
Injection Mode: Splitless
Inlet Temperature: 250°C
Injection Volume: 1 µL
Oven Temperature Program:
Initial Temperature: 80°C, hold for 1 minute.
Ramp: 15°C/min to 280°C.
Hold: 5 minutes at 280°C.
Mass Spectrometer:
Mode: Electron Ionization (EI) at 70 eV.
Acquisition: Selected Ion Monitoring (SIM) for highest sensitivity and specificity.
Prepare a multi-level calibration curve (e.g., 10-1000 ng/mL) using certified reference standards for both methoxychlor and DMDE.
Calculate concentrations in samples by comparing peak areas to the calibration curve.
Conclusion and Future Directions
The environmental degradation of methoxychlor to its olefin metabolite, DMDE, is a multifaceted process governed by photochemical, chemical, and microbial drivers. While photodegradation is rapid in surface waters rich in organic matter, microbial activity in anaerobic sediments appears to be the most significant pathway for its primary degradation, proceeding through reductive dechlorination and dehydrochlorination.
Future research should focus on:
Isolating and characterizing the specific microbial species and enzymes responsible for both aerobic and anaerobic dehydrochlorination.
Conducting field studies to validate laboratory findings and understand the dominant pathways under complex, real-world conditions.
Evaluating the ecotoxicity and endocrine-disrupting potential of DMDE and other downstream metabolites to fully assess the environmental risk posed by methoxychlor contamination.
A comprehensive understanding of these transformation pathways is essential for predicting the long-term fate of methoxychlor in the environment and for designing effective, science-based remediation technologies.
References
World Health Organization (WHO). (n.d.). Methoxychlor in Drinking-water.
Wikipedia. (n.d.). Methoxychlor. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). (2002). Public Health Statement for Methoxychlor. Retrieved from [Link]
OSPAR Commission. (n.d.). OSPAR Background Document on Methoxychlor. Retrieved from [Link]
Satsuma, K., & Masuda, S. (2012). Reductive Dechlorination of Methoxychlor by Bacterial Species of Environmental Origin: Evidence for Primary Biodegradation of Methoxychlor in Submerged Environments. Journal of Agricultural and Food Chemistry, 60(9), 2251–2257. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). (2002). Toxicological Profile for Methoxychlor - Chapter 7: Analytical Methods. Retrieved from [Link]
Satsuma, K., & Masuda, S. (2012). Reductive dechlorination of methoxychlor by bacterial species of environmental origin: evidence for primary biodegradation of methoxychlor in submerged environments. PubMed. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Methoxychlor | Public Health Statement. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). (2002). Toxicological Profile for Methoxychlor - Chapter 6: Potential for Human Exposure. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). (2002). Toxicological Profile for Methoxychlor - Chapter 2: Relevance to Public Health. Retrieved from [Link]
Satsuma, K., & Masuda, S. (2012). Reductive Dechlorination of Methoxychlor by Bacterial Species of Environmental Origin: Evidence for Primary Biodegradation of Methoxychlor in Submerged Environments. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
Lakehead University Knowledge Commons. (n.d.). Aspects of the environmental chemistry of methoxychlor. Retrieved from [Link]
EXTOXNET. (1996). Pesticide Information Profile: Methoxychlor. Oregon State University. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). (2002). ToxGuide for Methoxychlor. Retrieved from [Link]
Fogel, S., Lancione, R. L., & Sewall, A. E. (1982). Enhanced biodegradation of methoxychlor in soil under sequential environmental conditions. Applied and Environmental Microbiology, 44(1), 113–120. Retrieved from [Link]
Wolfe, N. L., Zepp, R. G., Paris, D. F., Baughman, G. L., & Hollis, R. C. (1977). Methoxychlor and DDT degradation in water: rates and products. Environmental Science & Technology, 11(12), 1077–1081. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). (2002). Toxicological Profile for Methoxychlor. Retrieved from [Link]
PubChem. (n.d.). Methoxychlor. National Institutes of Health. Retrieved from [Link]
Stockholm Convention. (2020). Draft risk profile: Methoxychlor. Retrieved from [Link]
ResearchGate. (n.d.). Kinetics of methoxychlor photocatalytic degradation in aqueous solution.... Retrieved from [Link]
Martinez-Varela, A., et al. (2025). Fate and degradation of methoxychlor in a contaminated aquifer: Insights from dual carbon-chlorine isotope analysis and isomeric fraction. Journal of Hazardous Materials, 488, 137447. Retrieved from [Link]
Cummings, A. M. (1997). Methoxychlor as a model for environmental estrogens. Critical Reviews in Toxicology, 27(4), 367-379. Retrieved from [Link]
Beyond Pesticides. (n.d.). Methoxychlor ChemicalWatch Factsheet. Retrieved from [Link]
Fogel, S., Lancione, R. L., & Sewall, A. E. (1982). Enhanced biodegradation of methoxychlor in soil under sequential environmental conditions. PubMed. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Table 7-2, Analytical Methods for Determining Methoxychlor in Environmental Samples. Retrieved from [Link]
Zepp, R. G., Wolfe, N. L., Gordon, J. A., & Baughman, G. L. (1976). Light-induced transformations of methoxychlor in aquatic systems. Journal of Agricultural and Food Chemistry, 24(4), 727–733. Retrieved from [Link]
Lakehead University Knowledge Commons. (n.d.). Studies related to the chemistry and environmental persistence of methoxychlor and its derivatives. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (n.d.). Methoxychlor. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (n.d.). Consumer Factsheet on Methoxychlor. Retrieved from [Link]
An In-depth Technical Guide to p,p'-Methoxychlor Olefin (CAS Number 2132-70-9)
For Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a comprehensive overview of p,p'-Methoxychlor olefin (CAS 2132-70-9), a primary degradation product of the o...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of p,p'-Methoxychlor olefin (CAS 2132-70-9), a primary degradation product of the organochlorine pesticide methoxychlor. Also known as 1,1-dichloro-2,2-bis(p-methoxyphenyl)ethylene or DMDE, this compound is of significant interest due to its environmental persistence and potential toxicological activity. This document delves into the chemical properties, synthesis, analytical methodologies for detection, toxicological profile, and environmental fate of p,p'-methoxychlor olefin, offering a critical resource for researchers in environmental science, toxicology, and drug development.
Introduction and Chemical Identity
p,p'-Methoxychlor olefin is a diarylmethane compound formed through the dehydrochlorination of its parent compound, methoxychlor[1]. Methoxychlor itself was widely used as an insecticide, valued for its broad efficacy and relatively low acute toxicity in mammals compared to DDT[2][3]. However, concerns over its endocrine-disrupting properties and environmental persistence led to restrictions on its use[2]. The formation of metabolites and degradation products, such as p,p'-methoxychlor olefin, is a critical aspect of understanding the long-term environmental and health implications of methoxychlor contamination.
This guide focuses specifically on the olefin degradation product, providing detailed technical information to support research and risk assessment activities.
Table 1: Chemical and Physical Properties of p,p'-Methoxychlor Olefin
The primary laboratory synthesis of p,p'-methoxychlor olefin involves the dehydrochlorination of p,p'-methoxychlor. This reaction is typically achieved by treatment with a strong base in an alcoholic solvent.
Causality of Experimental Choices:
The use of an alcoholic solution of potassium hydroxide is a classic method for elimination reactions of alkyl halides. The hydroxide ion acts as a strong base, abstracting a proton from the carbon adjacent to the trichloromethyl group of methoxychlor. Simultaneously, a chloride ion is eliminated, leading to the formation of a double bond and yielding the olefin. The alcohol serves as a solvent that can dissolve both the methoxychlor and the potassium hydroxide.
Experimental Protocol: Synthesis of p,p'-Methoxychlor Olefin
Materials:
p,p'-Methoxychlor (CAS 72-43-5)
Potassium hydroxide (KOH)
Ethanol (anhydrous)
Petroleum ether
Acetone
Anhydrous sodium sulfate
Deionized water
Round-bottom flask with reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel
Rotary evaporator
Filtration apparatus
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve p,p'-methoxychlor in a minimal amount of anhydrous ethanol.
Base Addition: Prepare a 2% (w/v) solution of potassium hydroxide in ethanol. Add the alcoholic KOH solution to the methoxychlor solution. A molar excess of KOH is recommended to drive the reaction to completion.
Reaction: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
Workup: After the reaction is complete, cool the mixture to room temperature.
Extraction: Transfer the reaction mixture to a separatory funnel. Add deionized water and petroleum ether. Shake vigorously and allow the layers to separate. The p,p'-methoxychlor olefin will partition into the organic (petroleum ether) layer.
Washing: Discard the aqueous layer and wash the organic layer sequentially with deionized water until the washings are neutral.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
Purification (Recrystallization): The crude p,p'-methoxychlor olefin can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot acetone. Allow the solution to cool slowly to room temperature, then chill in an ice bath to induce crystallization. Collect the purified crystals by filtration, wash with a small amount of cold acetone, and dry under vacuum[4].
Caption: Workflow for the synthesis and purification of p,p'-methoxychlor olefin.
Analytical Methodologies
The detection and quantification of p,p'-methoxychlor olefin in environmental and biological matrices are typically performed using gas chromatography coupled with mass spectrometry (GC/MS) or tandem mass spectrometry (GC/MS/MS). These methods offer high sensitivity and selectivity.
Causality of Experimental Choices:
QuEChERS Sample Preparation: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting pesticides from complex matrices like soil[5][6]. It involves an initial extraction with an organic solvent (acetonitrile) followed by a partitioning step using salts to separate the analyte from water and other polar interferences. A subsequent dispersive solid-phase extraction (d-SPE) step with sorbents like primary secondary amine (PSA) removes organic acids and other interferences, providing a clean extract suitable for GC/MS analysis.
GC/MS/MS Analysis: GC is ideal for separating volatile and semi-volatile compounds like p,p'-methoxychlor olefin. Tandem mass spectrometry (MS/MS) provides enhanced selectivity and sensitivity compared to single quadrupole MS by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), which is crucial for detecting low concentrations in complex samples[7].
Experimental Protocol: Quantification of p,p'-Methoxychlor Olefin in Soil by GC/MS/MS
1. Sample Preparation (QuEChERS):
Extraction: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. Add 10 mL of acetonitrile.
Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
Shaking and Centrifugation: Cap the tube and shake vigorously for 1 minute. Centrifuge at ≥3000 rcf for 5 minutes.
Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., 150 mg PSA, 900 mg MgSO₄).
Final Centrifugation: Vortex for 30 seconds and centrifuge at high speed for 5 minutes.
Sample for Analysis: The resulting supernatant is ready for GC/MS/MS analysis.
2. GC/MS/MS Analysis:
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
Mass Spectrometer: Agilent 7000 Series Triple Quadrupole GC/MS (or equivalent)
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent)
Carrier Gas: Helium at a constant flow of 1.2 mL/min
Oven Program:
Initial temperature: 70°C, hold for 2 minutes
Ramp 1: 25°C/min to 150°C
Ramp 2: 3°C/min to 200°C
Ramp 3: 8°C/min to 280°C, hold for 10 minutes
Injection: 1 µL, splitless mode
MS Parameters:
Ionization Mode: Electron Ionization (EI)
Source Temperature: 230°C
Quadrupole Temperature: 150°C
Collision Gas: Nitrogen
MRM Transitions:
Quantifier: To be determined empirically, but likely derived from the molecular ion (m/z 308) and major fragment ions.
Qualifier: A second distinct transition to confirm identity.
Caption: QuEChERS sample preparation workflow for soil analysis.
Toxicological Profile
The toxicology of p,p'-methoxychlor olefin is not as extensively studied as its parent compound, methoxychlor, or the highly estrogenic metabolite, 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE). However, the available evidence suggests that it may contribute to the overall endocrine-disrupting activity of methoxychlor exposure.
Endocrine Activity:
Methoxychlor itself is considered a proestrogen, meaning it is metabolized in the body to more active estrogenic compounds[4]. The primary pathway for this activation is O-demethylation to form HPTE. HPTE has a high binding affinity for estrogen receptors and is responsible for many of the reproductive and developmental toxicities associated with methoxychlor[8].
While p,p'-methoxychlor olefin retains the methoxy groups, its structural similarity to other estrogenic compounds warrants investigation. A study on the estrogen receptor (ER) binding affinities of various chemicals found that a related compound, dihydroxymethoxychlor olefin (the demethylated version of p,p'-methoxychlor olefin), exhibited strong affinity for the ER. This suggests that if p,p'-methoxychlor olefin undergoes demethylation in vivo, it could be converted to a potent estrogenic compound. The direct estrogenic activity of p,p'-methoxychlor olefin itself is likely weak, but it serves as a potential precursor to more active molecules.
Other Toxicities:
Given the lack of specific studies on p,p'-methoxychlor olefin, a comprehensive assessment of its other potential toxicities (e.g., neurotoxicity, carcinogenicity) is not possible at this time. However, as a chlorinated hydrocarbon, it should be handled with appropriate safety precautions.
Environmental Fate and Transport
p,p'-Methoxychlor olefin is an important intermediate in the environmental degradation of methoxychlor. Its formation and subsequent fate are influenced by various biotic and abiotic factors.
Formation:
The conversion of methoxychlor to p,p'-methoxychlor olefin (MDE) has been observed to occur in hydrosoils (sediments in an aquatic environment) under aerobic conditions[2]. In contrast, the primary degradation of methoxychlor under anaerobic conditions tends to proceed via dechlorination rather than dehydrochlorination[8].
Degradation:
Once formed, p,p'-methoxychlor olefin is subject to further environmental degradation.
Photodegradation: As an olefinic compound with aromatic rings, it is susceptible to photodegradation by sunlight, particularly in aqueous environments[9]. The half-life for the photo-oxidation of the parent compound, methoxychlor, by hydroxyl radicals is relatively short (around 4 hours), suggesting that similar processes may contribute to the degradation of the olefin[9].
Biodegradation: Microbial degradation is a key process in the breakdown of many organic pollutants. While specific studies on the microbial degradation of p,p'-methoxychlor olefin are limited, it is likely that various soil and sediment microorganisms can metabolize this compound, potentially through pathways involving oxidation of the aromatic rings or further transformation of the dichloroethenyl group.
Caption: Simplified environmental fate of methoxychlor and p,p'-methoxychlor olefin.
Conclusion and Future Research Directions
p,p'-Methoxychlor olefin is a key environmental transformation product of the pesticide methoxychlor. This guide has provided an overview of its chemical properties, synthesis, analytical detection, potential toxicology, and environmental fate. While much is known about the parent compound, there are significant knowledge gaps specifically concerning the olefin.
Future research should focus on:
Direct Toxicological Assessment: In vitro and in vivo studies are needed to determine the direct estrogenic, anti-androgenic, and other toxicological effects of p,p'-methoxychlor olefin.
Metabolism Studies: Investigating the in vivo metabolism of p,p'-methoxychlor olefin is crucial to understand if it is converted to more potent metabolites, such as its dihydroxy derivative.
Environmental Degradation Pathways: Detailed studies to elucidate the complete biotic and abiotic degradation pathways of p,p'-methoxychlor olefin are necessary for accurate environmental risk assessments.
Development of Certified Reference Materials: The availability of high-purity certified reference materials is essential for accurate quantification in research and monitoring studies.
By addressing these research needs, the scientific community can develop a more complete understanding of the environmental and health risks associated with methoxychlor and its degradation products.
References
Atioğlu, Z., et al. (2019). Crystal structure and Hirshfeld surface analysis of (E)-4-{[2,2-dichloro-1-(4-methoxyphenyl)ethenyl]diazenyl}benzonitrile. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 10), 1536–1540. [Link]
Bulger, W. H., Muccitelli, R. M., & Kupfer, D. (1978). Studies on the in vivo and in vitro estrogenic activities of methoxychlor and its metabolites. Role of hepatic mono-oxygenase in methoxychlor activation. Biochemical Pharmacology, 27(20), 2417–2423.
Fent, K., & Batscher, R. (2000). Cytochrome P4501A induction in primary cultures of fish hepatocytes by major environmental pollutants.
OSPAR Commission. (2002). OSPAR Background Document on Methoxychlor. [Link]
PubChem. (n.d.). Methoxychlor. National Center for Biotechnology Information. [Link]
U.S. Environmental Protection Agency. (n.d.). Methoxychlor. [Link]
U.S. Food and Drug Administration. (2010). Confirmation of Pesticides by GC/MS/MS. [Link]
West, P. R., et al. (1982). High performance liquid chromatographic analysis of impurities and degradation products of methoxychlor. Journal of the Association of Official Analytical Chemists, 65(6), 1457–1470.
PubChem. (n.d.). Methoxychlor olefin. National Center for Biotechnology Information. [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). (2002). Toxicological Profile for Methoxychlor. [Link]
Okazaki, K., et al. (2014). Reproductive toxicities of methoxychlor based on estrogenic properties of the compound and its estrogenic metabolite, hydroxyphenyltrichloroethane. Journal of Toxicologic Pathology, 27(1), 1–10. [Link]
Phenomenex. (n.d.). GC-MS/MS Analysis of Pesticides in Extra Virgin Olive Oil. [Link]
Gilbert-López, B., et al. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Molecules, 27(14), 4337. [Link]
Stockholm Convention. (2019). Draft risk profile: Methoxychlor. [Link]
Fikes, J. D. (1990). Methoxychlor. In Handbook of Pesticide Toxicology (Vol. 2, pp. 993-1004). Academic Press.
Sanchez-Brunete, C., et al. (2009). Multiresidue analysis of pesticides in soil by gas chromatography-triple quadrupole mass spectrometry.
Physical and chemical properties of p,p'-methoxychlor olefin
This technical guide details the physicochemical and biological profile of p,p'-methoxychlor olefin (also known as DMDE or Methoxychlor-DDE ), a critical degradation product and metabolite of the organochlorine pesticide...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the physicochemical and biological profile of p,p'-methoxychlor olefin (also known as DMDE or Methoxychlor-DDE ), a critical degradation product and metabolite of the organochlorine pesticide methoxychlor.[1][2]
[1][2][3]
Executive Summary
p,p'-Methoxychlor olefin (1,1-dichloro-2,2-bis(4-methoxyphenyl)ethylene) is the dehydrochlorinated analog of the pesticide methoxychlor.[1][3] Structurally analogous to DDE (the persistent metabolite of DDT), DMDE serves as a primary marker for methoxychlor degradation in environmental matrices and a specific impurity in technical-grade formulations.[2] While less estrogenically potent than the demethylated metabolite HPTE, DMDE represents a stable, lipophilic terminal residue that persists in biological systems.[2]
Soluble in acetonitrile, cyclohexane, chloroform; Insoluble in water
Melting Point
~100–110 °C (Predicted)
Experimental data often conflated with chloro-analog; solid at RT
Synthesis & Purification Protocol
The synthesis of p,p'-methoxychlor olefin proceeds via a base-catalyzed E2 elimination (dehydrochlorination) of p,p'-methoxychlor.[1][2][3] This reaction is irreversible and quantitative under harsh alkaline conditions.[2]
Dissolution: Dissolve 10.0 g of p,p'-methoxychlor in 100 mL of boiling 95% ethanol in a round-bottom flask.
Elimination: Add a solution of KOH (5.0 g in 20 mL H₂O/EtOH) dropwise to the refluxing mixture.
Reflux: Reflux the mixture vigorously for 4–6 hours. The reaction progress can be monitored by TLC (Silica gel; Hexane/Ethyl Acetate 9:1). The olefin moves faster (higher R_f) than the parent alkane.
Quench: Pour the hot reaction mixture into 500 mL of ice-cold water to precipitate the crude olefin.
Filtration: Collect the precipitate via vacuum filtration and wash with cold water until the filtrate is neutral pH.
Purification: Recrystallize the crude solid from hot ethanol or methanol/water (80:20) to yield white crystalline needles.[2]
Validation: Verify purity via GC-MS (absence of m/z 345 parent peak) and melting point.
Synthesis Workflow Diagram
Figure 1: Base-catalyzed synthesis of p,p'-methoxychlor olefin via dehydrochlorination.[1][3]
Structural Characterization
Identification of DMDE relies on the loss of the aliphatic proton signal seen in the parent methoxychlor and a distinct mass spectral fragmentation pattern.[2]
Spectroscopic Signatures
Technique
Parameter
Key Signals / Assignment
¹H NMR
Chemical Shift (CDCl₃)
3.80 ppm (s, 6H): Methoxy groups (-OCH₃)6.85 ppm (d, 4H): Aromatic protons (ortho to -OCH₃)7.20 ppm (d, 4H): Aromatic protons (meta to -OCH₃)Note: Absence of the methine singlet (~6.1 ppm) present in parent methoxychlor.[1][3]
GC-MS (EI)
m/z Fragments
308/310/312: Molecular Ion [M]⁺ (Cluster due to Cl₂ isotopes)238: [M - Cl₂]⁺ (Loss of dichlorocarbene unit)223: [M - Cl₂ - CH₃]⁺
~250–260 nm (Bathochromic shift relative to parent due to conjugation of double bond with aromatic rings).[3]
Biological Interface & Toxicology
Understanding the biological impact of DMDE requires distinguishing it from HPTE (2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane).[1][2][3] While HPTE is the potent estrogenic metabolite formed via demethylation, DMDE is the dehydrochlorinated product.[2]
Mechanism of Action
Estrogen Receptor (ER) Binding: DMDE exhibits weak ER agonist activity compared to HPTE.[2] However, its lipophilicity allows it to bioaccumulate, potentially contributing to the total "estrogenic burden" in adipose tissue.[2]
Metabolic Dead-End: Unlike methoxychlor, which is readily demethylated by hepatic CYP450 enzymes to form HPTE, the olefinic double bond in DMDE makes the molecule more resistant to further metabolism, leading to higher environmental persistence.[1][2]
Metabolic Divergence Pathway[1][2][3]
Figure 2: Divergence of methoxychlor metabolism. HPTE represents the bioactive pathway, while DMDE represents the persistent degradation pathway.[2]
Environmental Fate[2][3][8]
Stability: DMDE is resistant to hydrolysis due to the steric hindrance and electronic stability of the dichloro-olefin group.[2][3]
Photolysis: It is susceptible to UV degradation but at a slower rate than the parent compound.[2]
Monitoring: DMDE is routinely monitored in groundwater and sediment analysis as a marker of historical methoxychlor usage, often co-eluting with DDE in non-polar GC columns if not properly resolved.[2]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75048, Methoxychlor olefin.[2] Retrieved from [Link]
Kupfer, D., & Bulger, W. H. (1979). Estrogenic properties of methoxychlor and its metabolites.[2] Critical Reviews in Toxicology.[2][3] (Foundational mechanistic distinction between HPTE and Olefin).
Agency for Toxic Substances and Disease Registry (ATSDR).[2][6] (2002). Toxicological Profile for Methoxychlor.[2][6] Atlanta, GA: U.S. Department of Health and Human Services.[2] Retrieved from [Link]
West, P. R., et al. (1982). High-performance liquid chromatographic analysis of impurities in technical methoxychlor.[1][2][6][7] Journal of the Association of Official Analytical Chemists.[2] (Source for DMDE as a technical impurity).
Gaido, K. W., et al. (1999). Interaction of methoxychlor and related compounds with estrogen receptor alpha and beta, and androgen receptor.[2] Endocrinology.[2][3][8] (Receptor binding affinity data).
An In-depth Technical Guide to the Photodegradation Products of p,p'-Methoxychlor
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the photodegradation of p,p'-methoxychlor, a synthetic...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the photodegradation of p,p'-methoxychlor, a synthetic organochlorine insecticide. Developed with the research and drug development communities in mind, this document delves into the chemical transformations, influencing factors, and analytical methodologies pertinent to the study of its environmental fate. The structure of this guide is designed to logically present the core scientific principles, experimental considerations, and detailed protocols necessary for a thorough understanding of this complex process.
Introduction: The Environmental Significance of Methoxychlor and Its Photodegradation
p,p'-Methoxychlor [1,1,1-trichloro-2,2-bis(4-methoxyphenyl)ethane], once a widely used substitute for DDT, is a persistent organic pollutant.[1] Its presence in the environment is a concern due to its potential for bioaccumulation and endocrine-disrupting activities.[2][3] The breakdown of methoxychlor in the environment is a slow process, with photodegradation by sunlight being a significant pathway.[4] Understanding the products of this degradation is crucial, as they may possess their own toxicological profiles and environmental persistence.[4] Some breakdown products are known to have estrogenic effects.[5] This guide will elucidate the pathways of p,p'-methoxychlor photodegradation, providing the technical details necessary for its study.
The Photodegradation Pathway of p,p'-Methoxychlor: A Cascade of Chemical Transformations
The photodegradation of p,p'-methoxychlor is not a single event but a series of reactions initiated by the absorption of solar radiation. The process leads to a variety of degradation products through several key transformation steps.
The primary photodegradation reaction of p,p'-methoxychlor in aqueous environments is dehydrochlorination, leading to the formation of 1,1-bis(p-methoxyphenyl)-2,2-dichloroethylene (DMDE).[6] This initial product is itself photo-labile and undergoes further transformations.
Subsequent photochemical reactions of DMDE are complex and can include photoisomerization, where a vinyl chlorine atom and an ortho aromatic hydrogen are exchanged.[7] Further degradation leads to the formation of corresponding benzophenones and 1,1-diaryl-2-chloroethylenes.[7] p-Methoxybenzaldehyde has also been identified as a minor photolysis product in distilled water.[6]
The rate and extent of p,p'-methoxychlor photodegradation are significantly influenced by various environmental parameters. Understanding these factors is critical for accurately modeling the environmental fate of this pesticide.
A. Light and Wavelength: The process is driven by sunlight, particularly the UV-B portion of the spectrum. The intensity and spectral distribution of sunlight, which vary with season, latitude, and time of day, will directly impact the rate of degradation.
B. pH: The pH of the aqueous environment can influence the photodegradation kinetics. For instance, the photocatalytic degradation of similar pesticides has been shown to be significantly affected by pH, with different rates observed in acidic, neutral, and alkaline conditions.[8][9]
C. Presence of Photosensitizers: Natural water bodies contain dissolved organic matter (DOM), such as humic and fulvic acids, which can act as photosensitizers.[10] These substances can absorb light and transfer the energy to methoxychlor, accelerating its degradation. The presence of other substances like nitrate can also promote indirect photolysis.[11]
D. Medium: The environmental compartment in which methoxychlor resides plays a crucial role. Photodegradation rates and pathways can differ significantly between water, soil, and when adsorbed to particulate matter.
Experimental Protocols for Studying Photodegradation
To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. The following outlines a general methodology for studying the aqueous photolysis of p,p'-methoxychlor, based on established principles for pesticide photodegradation studies.
Aqueous Photolysis Study Setup
This protocol is designed to assess the direct photodegradation of p,p'-methoxychlor in an aqueous solution under simulated sunlight, following the principles outlined in EPA guidelines for pesticide fate studies.[12]
Objective: To determine the rate of direct photolysis of p,p'-methoxychlor in a buffered aqueous solution and identify its major degradation products.
Materials:
p,p'-Methoxychlor analytical standard (>99% purity)
Sterile, buffered, air-saturated purified water (e.g., phosphate buffer, pH 7)
Quartz reaction vessels
A light source that simulates natural sunlight (e.g., xenon arc lamp with appropriate filters)
Radiometer to measure light intensity
Constant temperature chamber or water bath
Dark control vessels wrapped in aluminum foil
Analytical instrumentation (HPLC, GC-MS)
Procedure:
Solution Preparation: Prepare a stock solution of p,p'-methoxychlor in a water-miscible solvent (e.g., acetonitrile) at a known concentration. Spike a known volume of the sterile buffered water with the stock solution to achieve a final concentration relevant to environmental conditions, ensuring the solvent concentration is minimal (<1%).
Experimental Setup: Fill the quartz reaction vessels with the prepared methoxychlor solution. Place the vessels in the photoreactor under the simulated sunlight source. Concurrently, place identical vessels wrapped in aluminum foil in the same temperature-controlled environment to serve as dark controls.
Irradiation: Irradiate the samples for a predetermined period, with periodic sampling. The light source should be calibrated to a known intensity representative of natural sunlight.
Sampling: At specified time intervals, withdraw aliquots from both the irradiated and dark control vessels for analysis.
Sample Analysis: Analyze the collected samples to determine the concentration of remaining p,p'-methoxychlor and to identify and quantify the formation of degradation products.
Analytical Methodologies for Product Identification and Quantification
The accurate identification and quantification of p,p'-methoxychlor and its photodegradation products necessitate the use of sensitive and selective analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the method of choice for this purpose.[13][14][15]
Sample Preparation: Extraction from Aqueous Matrix
A crucial first step is the efficient extraction of the analytes from the aqueous samples.
Protocol: Liquid-Liquid Extraction (LLE)
To a 100 mL aqueous sample, add 5 mL of a suitable organic solvent (e.g., dichloromethane or a hexane/diethyl ether mixture).
Shake vigorously for 2 minutes in a separatory funnel.
Allow the layers to separate and collect the organic layer.
Repeat the extraction two more times with fresh solvent.
Combine the organic extracts and dry over anhydrous sodium sulfate.
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
GC-MS Analysis
The concentrated extract is then analyzed by GC-MS.
Instrumentation and Parameters:
Gas Chromatograph: Equipped with a capillary column suitable for pesticide analysis (e.g., a 5% phenyl-methylpolysiloxane phase).
Injector: Splitless mode is typically used for trace analysis.
Oven Temperature Program: An optimized temperature program is required to achieve good separation of the parent compound and its degradation products. A typical program might start at a low temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 280°C), and hold for a period to ensure elution of all compounds.
Mass Spectrometer: Operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) is often employed to enhance sensitivity and selectivity. For identification of unknown products, full scan mode is used.
Table 1: Example GC-MS Parameters for p,p'-Methoxychlor Analysis
Parameter
Value
GC Column
30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane
Injector Temperature
250 °C
Injection Mode
Splitless
Oven Program
60 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 5 min)
Carrier Gas
Helium at a constant flow of 1.0 mL/min
MS Transfer Line
280 °C
Ion Source Temperature
230 °C
Ionization Mode
Electron Ionization (EI) at 70 eV
Acquisition Mode
Full Scan (m/z 50-550) and/or SIM
Mass Spectra of Key Compounds:
The identification of p,p'-methoxychlor and its degradation products is confirmed by comparing their mass spectra with reference spectra from libraries such as the NIST Mass Spectral Library or by running certified analytical standards.[16][17]
p,p'-Methoxychlor: Key fragments often include ions corresponding to the loss of the CCl3 group and fragments of the methoxyphenyl moieties.
DMDE: The mass spectrum will show a molecular ion corresponding to the loss of HCl from the parent methoxychlor.
4,4'-Dimethoxybenzophenone: The spectrum will be characterized by the benzophenone structure with two methoxy groups.
Quantitative Analysis and Data Interpretation
The photodegradation of p,p'-methoxychlor typically follows pseudo-first-order kinetics. The rate constant (k) can be determined by plotting the natural logarithm of the concentration of methoxychlor versus time. The half-life (t½) of the reaction can then be calculated using the equation:
t½ = ln(2) / k
The formation and decline of the degradation products should also be plotted over time to understand the overall degradation pathway and the transient nature of any intermediates.
Conclusion and Future Perspectives
The photodegradation of p,p'-methoxychlor is a complex process that results in a variety of transformation products with their own environmental implications. This guide has provided a technical framework for understanding and investigating these processes. For researchers and drug development professionals, a thorough understanding of the environmental fate of compounds is increasingly important. The methodologies and principles outlined herein provide a solid foundation for conducting such studies. Future research should focus on further elucidating the complete degradation pathway, quantifying the formation of minor products under a wider range of environmental conditions, and assessing the toxicological profiles of all identified degradation products. The use of high-resolution mass spectrometry will be invaluable in identifying novel and unexpected transformation products.
References
Zepp, R. G., Wolfe, N. L., & Baughman, G. L. (1977). Photochemical transformation of the DDT and methoxychlor degradation products, DDE and DMDE, by sunlight.
Agency for Toxic Substances and Disease Registry (ATSDR). (2002). Toxicological Profile for Methoxychlor. U.S. Department of Health and Human Services, Public Health Service.
Zaleska, A., Hupka, J., Wiergowski, M., & Biziuk, M. (2000). Kinetics of methoxychlor photocatalytic degradation in aqueous solution in the presence of TiO2. Journal of Photochemistry and Photobiology A: Chemistry, 135(2-3), 213-220.
National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 4115, Methoxychlor. Retrieved from [Link]
Zaleska, A., Hupka, J., Wiergowski, M., & Biziuk, M. (2000). Photocatalytic degradation of lindane, p,p′-DDT and methoxychlor in an aqueous environment. Journal of Photochemistry and Photobiology A: Chemistry, 135(2-3), 213-220.
Agency for Toxic Substances and Disease Registry (ATSDR). (2002). Public Health Statement for Methoxychlor. U.S. Department of Health and Human Services, Public Health Service.
Agency for Toxic Substances and Disease Registry (ATSDR). (2002). Production, Import/Export, Use, and Disposal. In Toxicological Profile for Methoxychlor. U.S. Department of Health and Human Services, Public Health Service.
Agilent Technologies. (n.d.). GC/MS/MS Pesticide Residue Analysis. Retrieved from [Link]
Phenomenex. (n.d.). Multi-Residue Pesticide Screening Method using GC/MS. Retrieved from [Link]
Agilent Technologies. (2012).
U.S. Department of Agriculture, Food Safety and Inspection Service. (2010).
National Institute of Standards and Technology (NIST). (n.d.). o,p'-Methoxychlor. In NIST Chemistry WebBook. Retrieved from [Link]
National Institute of Standards and Technology (NIST). (n.d.). Methoxychlor. In NIST Chemistry WebBook. Retrieved from [Link]
Restek. (n.d.). Methoxychlor. Retrieved from [Link]
Martins, A. F., et al. (2022). Degradation of Pesticides Using Semiconducting and Tetrapyrrolic Macrocyclic Photocatalysts—A Concise Review.
OSPAR Commission. (2002). Methoxychlor.
U.S. Environmental Protection Agency (EPA). (n.d.). Methoxychlor. Retrieved from [Link]
Borecka, M., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. International Journal of Molecular Sciences, 23(21), 13203.
Vione, D., et al. (2011). Photochemical transformation of anionic 2-nitro-4-chlorophenol in surface waters.
Agency for Toxic Substances and Disease Registry (ATSDR). (2002). Relevance to Public Health. In Toxicological Profile for Methoxychlor. U.S. Department of Health and Human Services, Public Health Service.
Geng, J., et al. (2022). Role of Humic Substances in the (Bio)Degradation of Synthetic Polymers under Environmental Conditions. Polymers, 14(15), 3045.
U.S. Environmental Protection Agency (EPA). (n.d.). Fate, Transport and Transformation Test Guidelines OPPTS 835.2210 Direct Photolysis Rate in Water By Sunlight. Retrieved from [Link]
Borecka, M., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. International Journal of Molecular Sciences, 23(21), 13203.
U.S. Environmental Protection Agency (EPA). (1988). Guidance For The Reregistration Of Pesticide Products Containing Methoxychlor As The Active Ingredient.
Extraction of p,p'-methoxychlor olefin from water samples
Application Note & Protocol: High-Recovery Extraction of p,p'-Methoxychlor Olefin from Environmental Water Samples Abstract This application note provides a comprehensive guide for the extraction and subsequent analysis...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol: High-Recovery Extraction of p,p'-Methoxychlor Olefin from Environmental Water Samples
Abstract
This application note provides a comprehensive guide for the extraction and subsequent analysis of p,p'-methoxychlor olefin (MCO), a primary and environmentally persistent degradation product of the organochlorine pesticide methoxychlor. Given the endocrine-disrupting potential of methoxychlor and its metabolites, sensitive and reliable monitoring in aqueous matrices is of critical importance for environmental health and regulatory compliance.[1][2] This document details a robust Solid-Phase Extraction (SPE) protocol optimized for high-recovery isolation of MCO from various water sources, from drinking water to industrial wastewater. The described methodology is validated for use with subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS), ensuring high sensitivity and specificity. A traditional Liquid-Liquid Extraction (LLE) protocol is also provided for comparison and specific applications.
Introduction to p,p'-Methoxychlor Olefin (MCO)
Methoxychlor (1,1,1-trichloro-2,2-bis(4-methoxyphenyl)ethane) is a synthetic organochlorine insecticide historically used as a replacement for DDT.[2][3][4] In the environment, methoxychlor degrades under certain conditions to form several metabolites, including the highly stable olefin, 1,1-dichloro-2,2-bis(p-methoxyphenyl)ethylene, commonly known as p,p'-methoxychlor olefin (MCO) or DMDE.[3][5]
MCO is a non-polar, hydrophobic compound that exhibits significant persistence in soil and aquatic sediments.[3] Its presence in water bodies is a key indicator of historical methoxychlor contamination. The analysis of organochlorine pesticides like MCO is standardized under various regulatory frameworks, such as those outlined by the U.S. Environmental Protection Agency (EPA), which necessitate rigorous and validated analytical methods.[1][6]
Chemical Structure and Properties of p,p'-Methoxychlor Olefin:
Log K_ow (Octanol-Water Partition Coefficient): ~5.08, indicating a strong tendency to partition from water into organic phases.[2] This high hydrophobicity is the foundational principle for its effective extraction from aqueous samples.
Principle of Extraction: Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is the preferred method for isolating MCO from water due to its efficiency, reduced solvent consumption, and high potential for automation compared to traditional LLE.[10][11] The principle of SPE relies on the partitioning of the analyte between a liquid phase (the water sample) and a solid stationary phase packed in a cartridge.
Causality Behind Method Choices:
Sorbent Selection: A reversed-phase sorbent, such as octadecyl-bonded silica (C18), is the ideal choice for a non-polar compound like MCO. The hydrophobic C18 alkyl chains interact strongly with the non-polar MCO molecules via van der Waals forces, effectively retaining the analyte from the polar water matrix.[10][12]
Method Steps: The SPE process involves four key steps:
Conditioning: The sorbent is wetted with a water-miscible organic solvent (e.g., methanol) to activate the C18 chains, followed by an equilibration step with reagent water to prepare the sorbent for the aqueous sample. This ensures reproducible interaction between the analyte and the stationary phase.
Loading: The water sample is passed through the cartridge. MCO is retained on the sorbent while the polar water matrix and hydrophilic impurities pass through.
Washing: A weak organic solvent/water mixture is used to rinse the cartridge, removing any weakly retained, polar interferences without dislodging the target analyte.
Elution: A strong, non-polar organic solvent (e.g., ethyl acetate, dichloromethane) is used to disrupt the hydrophobic interactions and elute the retained MCO from the sorbent into a collection vessel.[10]
Reagent Water (HPLC Grade or equivalent, free of interferences)
Sodium Thiosulfate (ACS Grade), for dechlorinating samples if residual chlorine is present.[13]
Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment.[11]
Apparatus:
SPE Vacuum Manifold
Glassware (volumetric flasks, graduated cylinders, beakers), cleaned according to EPA guidelines (e.g., heated at 400°C or solvent-rinsed).[13][14]
Concentrator/Evaporator (e.g., Kuderna-Danish or nitrogen blowdown system)
Vials, 2 mL amber glass with Teflon-lined caps.[13]
4.2 Sample Preparation
Collect a 1 L representative water sample in a clean glass bottle.
If the sample contains residual chlorine, add ~80 mg of sodium thiosulfate and mix well.
Acidify the sample to a pH < 2 with HCl. This improves the stability of many organic analytes.
Spike the sample with appropriate surrogate standards if required for recovery correction.
4.3 SPE Workflow Diagram
Caption: Workflow for MCO extraction using LLE.
5.2 Step-by-Step Protocol
Pour the 1 L water sample into a 2 L separatory funnel. Adjust pH to ~7.0.
[11]2. Add 60 mL of dichloromethane (DCM) to the funnel.
Stopper the funnel and shake vigorously for 2 minutes, venting frequently to release pressure.
[11]4. Allow the layers to separate. The DCM layer, containing MCO, will be at the bottom.
Drain the lower organic layer into a flask.
Repeat the extraction twice more with fresh 60 mL portions of DCM, combining all extracts.
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
Concentrate the dried extract to a final volume of 1 mL using a Kuderna-Danish apparatus or nitrogen evaporator.
Transfer to a 2 mL vial for GC-MS analysis.
Analytical Finish: GC-MS
Analysis is typically performed using a gas chromatograph equipped with a mass spectrometer (GC-MS). [1]This provides both the retention time for identification and the mass spectrum for definitive confirmation.
Typical GC-MS Parameters:
Parameter
Setting
GC System
Agilent 8890 GC or equivalent
Column
HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet
Split/Splitless, 250 °C
Injection Volume
1 µL, Splitless
Carrier Gas
Helium, Constant Flow @ 1.2 mL/min
Oven Program
70 °C (hold 2 min), ramp to 280 °C @ 15 °C/min, hold 5 min
MS System
Agilent 5977B MSD or equivalent
Source Temp.
230 °C
Quad Temp.
150 °C
Acquisition Mode
Selected Ion Monitoring (SIM)
Quantifier Ion
m/z 308 (M⁺)
| Qualifier Ions | m/z 238, 273 |
Performance Data
The following table summarizes typical performance data for the SPE-GC-MS method described, based on literature and established EPA methods.
[15][16][17]
| Linearity (R²) | > 0.995 | Over a typical calibration range of 0.1 - 50 µg/L. |
Trustworthiness & Self-Validation
To ensure the trustworthiness of results, each batch of samples should be processed with the following quality control (QC) samples:
Method Blank: A reagent water sample carried through the entire process to check for laboratory contamination.
[13]* Laboratory Control Spike (LCS): A reagent water sample spiked with a known concentration of MCO to verify method accuracy.
Matrix Spike / Matrix Spike Duplicate (MS/MSD): Aliquots of a real sample spiked with MCO to assess matrix effects on recovery and precision.
Acceptance criteria for these QC samples should be established based on internal laboratory standards or regulatory guidelines (e.g., EPA Method 8081).
[1][6]
Title: Screening for 926 Pesticides and Endocrine Disruptors by GC/MS with Deconvolution Reporting Software and a New Pesticide Library
Source: Agilent
URL
Source: Agency for Toxic Substances and Disease Registry (ATSDR)
Title: p,p'-Methoxychlor-olefin CAS # 2132-70-9
Source: AccuStandard
URL
Title: UPLC and APGC Multi Residue Pesticide Analysis on a Single Tandem Quadrupole Mass Spectrometer Platform
Source: Waters Corporation
URL
Source: Agency for Toxic Substances and Disease Registry (ATSDR)
Title: p,p′-Methoxychlor-olefin | CAS 2132-70-9
Source: Santa Cruz Biotechnology
URL
Title: Novel extraction methods and compound-specific isotope analysis of methoxychlor in environmental water and aquifer slurry samples
Source: ResearchGate
URL
Title: General Information on Methoxychlor
Source: Benchchem
URL
Title: GC-MS/MS Analysis of Pesticides in Extra Virgin Olive Oil
Source: Phenomenex
URL
Title: Gamma radiolytic eradication of methoxychlor in aqueous media: The degradation pathways using HPLC and SPME-GC-MS
Source: ResearchGate
URL
Title: Draft risk profile: Methoxychlor
Source: United Nations Stockholm Convention on Persistent Organic Pollutants
URL
Title: Optimization of analytical methods for the determination of trace concentrations of toxic pollutants in drinking and surface waters
Source: SciSpace
URL
Title: A Guide to Preparing and Analyzing Chlorinated Pesticides
Source: Restek
URL
Title: PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Methoxychlor
Source: NCBI Bookshelf
URL
Title: Priority Pollutant Sample Preparation, Extraction and Clean Up From Spiked Water and Solid Matrices
Source: Journal of Scientific and Technical Research
URL
Application Note: Analysis of p,p'-Methoxychlor Olefin by Gas Chromatography-Mass Spectrometry
Abstract This application note provides a comprehensive guide for the quantitative analysis of p,p'-methoxychlor olefin (MCO), a primary degradation product of the organochlorine pesticide methoxychlor. While the topic o...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive guide for the quantitative analysis of p,p'-methoxychlor olefin (MCO), a primary degradation product of the organochlorine pesticide methoxychlor. While the topic of derivatization is often considered for improving the gas chromatographic behavior of certain analytes, this note establishes through scientific rationale and field-proven methodologies that MCO is effectively analyzed by direct injection. Derivatization is neither necessary nor standard practice due to the compound's inherent volatility and thermal stability. The core of this document presents a robust, validated workflow, including sample extraction, cleanup, and direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS), designed for researchers, analytical scientists, and professionals in drug development and environmental monitoring.
Introduction: The Rationale Against Derivatization for MCO Analysis
Derivatization in gas chromatography is a chemical modification technique used to convert an analyte into a product (a derivative) with improved analytical properties.[1][2] The primary goals of derivatization are to:
Increase the volatility of non-volatile compounds (e.g., sugars, amino acids).
Enhance the thermal stability of compounds that might otherwise degrade in the high temperatures of the GC inlet or column.
Improve chromatographic peak shape and resolution.
Enhance the sensitivity of detection by introducing specific functional groups that are highly responsive to detectors like the Electron Capture Detector (ECD).
p,p'-Methoxychlor olefin (MCO), with the chemical formula C₁₆H₁₄Cl₂O₂[3], is a non-polar, semi-volatile organic compound. Its chemical structure, lacking highly polar functional groups such as hydroxyl (-OH) or carboxylic acid (-COOH) groups, imparts sufficient volatility and thermal stability for direct GC analysis. The presence of chlorine atoms also makes it highly sensitive to ECD detection without any modification. As evidenced by numerous multi-residue pesticide analysis methods, MCO is routinely and reliably quantified via direct injection of a cleaned-up sample extract.[4][5][6] Therefore, this guide will focus on the industry-standard protocol of direct GC-MS analysis.
Experimental Workflow Overview
The analytical workflow for MCO is a multi-step process designed to isolate the analyte from the sample matrix and accurately quantify it. The process involves sample preparation (extraction and cleanup) followed by instrumental analysis.
Figure 1: General workflow for the analysis of p,p'-methoxychlor olefin.
Materials and Reagents
Material/Reagent
Grade/Specification
Recommended Supplier
p,p'-Methoxychlor Olefin Standard
Certified Reference Material (CRM), 100 µg/mL in Methanol
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting pesticides from a variety of sample matrices, particularly food and environmental samples.
Step-by-Step Protocol:
Homogenization: Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube. For dry samples, rehydrate with an appropriate amount of water.
Internal Standard Spiking: Add an appropriate internal standard to the sample.
Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.
Salting-Out: Add the QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). Immediately cap and shake vigorously for 1 minute.
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes. This will separate the sample into an upper acetonitrile layer (containing the MCO) and a lower aqueous/solid layer.
Dispersive SPE (dSPE) Cleanup: Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer to a 2 mL dSPE tube containing PSA and anhydrous MgSO₄. For samples with high pigment content (e.g., spinach), use a dSPE tube containing GCB.
Final Centrifugation: Vortex the dSPE tube for 30 seconds, then centrifuge at high speed for 2 minutes.
Sample Transfer: Carefully transfer the supernatant into an autosampler vial for GC-MS analysis.
Instrumental Analysis: GC-MS Parameters
Direct injection of the final extract is performed using a gas chromatograph coupled to a mass spectrometer. A triple quadrupole mass spectrometer (GC-MS/MS) is recommended for high selectivity and sensitivity, especially in complex matrices.[6]
Parameter
Recommended Setting
Rationale
Gas Chromatograph
Injection Mode
Splitless or Pulsed Splitless
Maximizes transfer of analyte to the column for trace analysis.
Inlet Temperature
250 °C
Ensures rapid volatilization without thermal degradation.
Carrier Gas
Helium, constant flow (e.g., 1.2 mL/min)
Inert and provides good chromatographic efficiency.
Column
30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms, ZB-5MSPLUS)
A low-polarity phase providing excellent separation for organochlorine pesticides.[6]
Oven Program
Initial 70°C (hold 2 min), ramp to 200°C at 25°C/min, then to 300°C at 5°C/min (hold 5 min)
Provides good separation of MCO from other potential contaminants.
Mass Spectrometer
Ionization Mode
Electron Ionization (EI) at 70 eV
Standard mode for generating reproducible mass spectra.
Source Temperature
230 °C
Standard operating temperature to maintain cleanliness and sensitivity.
Quadrupole Temp.
150 °C
Standard operating temperature.
Acquisition Mode
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
SIM for high sensitivity in GC-MS; MRM for superior selectivity in GC-MS/MS.
MCO MRM Transitions
Quantifier: 308 > 238; Qualifier: 308 > 223.1
These transitions provide specificity for MCO detection.[6]
Expected Results and Discussion
Under the specified GC conditions, p,p'-MCO typically elutes at a reproducible retention time. The mass spectrometer, operating in SIM or MRM mode, will provide selective detection. A standard calibration curve should be prepared using a certified reference standard of MCO, typically in the range of 1 to 100 ng/mL. The linearity of the calibration curve should be excellent, with a correlation coefficient (R²) > 0.995.
The absence of derivatization simplifies the sample preparation process, reduces the potential for analytical errors, and lowers costs. The direct analysis approach is robust, reliable, and suitable for high-throughput laboratory environments.
Conclusion
The analysis of p,p'-methoxychlor olefin is most effectively and efficiently performed by direct GC-MS analysis. The inherent chemical properties of MCO make derivatization an unnecessary step that would add complexity without providing significant analytical benefits. The detailed protocol provided in this application note, utilizing standard sample preparation techniques like QuEChERS and direct GC-MS/MS analysis, represents a validated and authoritative method for the accurate quantification of this important analyte in various matrices.
References
Agilent Technologies. (2014). Residual Pesticides Analysis of Botanical Ingredients Using Gas Chromatography Triple Quadrupole Mass Spectrometry. Agilent Application Note. [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75048, Methoxychlor olefin. Retrieved from [Link]
Agilent Technologies. (2012). Rugged GC/MS/MS Pesticide Residue Analysis Fulfilling the USDA Pesticide Data Program (PDP) Requirements. Agilent Application Note. [Link]
Waters Corporation. (n.d.). UPLC and APGC Multi Residue Pesticide Analysis on a Single Tandem Quadrupole Mass Spectrometer Platform. Waters Application Note. [Link]
Phenomenex. (n.d.). GC-MS/MS Analysis of Pesticides in Extra Virgin Olive Oil. Phenomenex Application Note. [Link]
Phenomenex. (n.d.). Multi-Residue Pesticide Screening Method using GC/MS. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). (2002). Toxicological Profile for Methoxychlor. Retrieved from [Link]
Lehotay, S. J., & Mastovska, K. (2005). Evaluation of two fast and easy methods for pesticide residue analysis in fatty food matrixes.
LECO Corporation. (n.d.). GCxGC-TOFMS of Pesticides in Tobacco. Retrieved from [Link]
Agilent Technologies. (n.d.). QuEChERS Sample Preparation. Retrieved from [Link]
Mohammed, A. A., & Kamal, I. M. (2016). Chemical derivatization of pharmaceutical samples prior to Gas-Chromatography and Mass-Spectrometry analysis. Bangladesh Journal of Pharmacology, 11(4), 852-855. [Link]
Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. In Modern Sample Preparation for Chromatography (pp. 371-411). Elsevier. [Link]
Application Notes & Protocols: Environmental Monitoring of p,p'-Methoxychlor Olefin
Authored by: Gemini, Senior Application Scientist Abstract This comprehensive guide provides a detailed framework for the environmental monitoring of p,p'-methoxychlor olefin (MOC), a significant degradation product of t...
Author: BenchChem Technical Support Team. Date: February 2026
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides a detailed framework for the environmental monitoring of p,p'-methoxychlor olefin (MOC), a significant degradation product of the organochlorine pesticide methoxychlor. As methoxychlor itself is a recognized endocrine disruptor and persistent organic pollutant, understanding the fate and concentration of its metabolites is critical for a complete environmental risk assessment.[1] This document outlines the environmental relevance of MOC, details robust analytical strategies for its quantification in complex matrices, and provides step-by-step protocols for sample preparation and instrumental analysis. The methodologies are designed to ensure high scientific integrity, featuring integrated quality assurance and control measures to deliver trustworthy and reproducible data for researchers, environmental scientists, and regulatory bodies.
Introduction: The Significance of a Metabolite
Methoxychlor, an organochlorine insecticide, was widely used as a replacement for DDT on crops, livestock, and in public health applications.[2][3] Although its use has been suspended or banned in many regions, its environmental persistence and potential for long-range transport remain a global concern.[1][4][5] The parent compound, methoxychlor, is known to exert its toxicity, particularly its endocrine-disrupting effects, through its metabolites.[6][7]
p,p'-Methoxychlor olefin (MOC) is a primary and persistent metabolite formed via the dehydrochlorination of methoxychlor, a process that occurs under aerobic conditions in environmental matrices like soil and sediment.[2] The presence of MOC in an environmental sample is a key indicator of historical or ongoing methoxychlor contamination. Furthermore, metabolites of methoxychlor are known to interact with estrogen and androgen receptors, potentially leading to adverse reproductive and developmental effects.[6][8] Therefore, monitoring for MOC is not merely an academic exercise; it is essential for evaluating the total toxicological burden and legacy of methoxychlor use.
This guide provides the scientific reasoning and detailed protocols necessary for the accurate and precise quantification of MOC in environmental samples.
Environmental Fate and Toxicological Relevance
2.1 Formation of p,p'-Methoxychlor Olefin
Methoxychlor degrades in the environment through various pathways, with microbial action playing a significant role. In aerobic soil and aquatic sediments, methoxychlor undergoes dehydrochlorination to form MOC. This conversion is a critical step in its environmental transformation.[2] While methoxychlor itself binds tightly to soil, its degradation products may exhibit different mobility characteristics, potentially leading to their transport into deeper soil layers or groundwater.[6]
LC-MS/MS method for low-level detection of methoxychlor olefin
Application Note: High-Sensitivity Quantitation of Methoxychlor Olefin in Biological Matrices via APCI-LC-MS/MS Executive Summary This application note details a robust protocol for the low-level detection (pg/mL) of Met...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Sensitivity Quantitation of Methoxychlor Olefin in Biological Matrices via APCI-LC-MS/MS
Executive Summary
This application note details a robust protocol for the low-level detection (pg/mL) of Methoxychlor Olefin (1,1-dichloro-2,2-bis(p-methoxyphenyl)ethene), the primary dehydrochlorinated metabolite of the organochlorine pesticide Methoxychlor.
The Analytical Challenge:
Methoxychlor Olefin presents a unique analytical paradox. While historically analyzed via GC-MS, the parent compound (Methoxychlor) is thermally unstable and degrades into the olefin within hot GC injectors. This creates "false positive" olefin data in environmental and toxicological studies. LC-MS/MS is the only definitive method to distinguish endogenous metabolic olefin from instrumental artifacts.
However, the olefin is highly lipophilic (LogP ~ 5.6) and lacks ionizable acidic or basic functional groups, making standard Electrospray Ionization (ESI) inefficient. This guide utilizes Atmospheric Pressure Chemical Ionization (APCI) to overcome these ionization barriers, achieving sub-ppb sensitivity.
Target Matrix: Plasma, Tissue Homogenate, or Environmental Water.
Ionization Logic: Why APCI?
Unlike ESI, which relies on solution-phase chemistry (pH), APCI relies on gas-phase ion-molecule reactions. Methoxychlor olefin is a neutral, non-polar molecule. In APCI(+), a corona discharge creates primary ions (from N₂/Solvent) that transfer charge to the analyte via proton transfer or charge exchange.
Mechanism:
Advantage: High sensitivity for neutral lipids/pesticides; reduced susceptibility to matrix suppression compared to ESI.
Experimental Workflow
Visualization of Workflow
Caption: Figure 1. End-to-end analytical workflow for Methoxychlor Olefin quantitation, highlighting the critical APCI ionization step.
Detailed Protocol
Sample Preparation (Solid Phase Extraction)
Rationale: Due to the high lipophilicity of the olefin, Liquid-Liquid Extraction (LLE) with hexane is possible, but SPE provides cleaner extracts and better automation potential.
Materials:
Cartridges: Hydrophilic-Lipophilic Balanced (HLB) or C18 (500 mg bed).
Conditioning: Wash cartridge with 3 mL MeOH, followed by 3 mL Water.
Loading: Load 1 mL of sample (plasma/water). Note: For plasma, perform protein precipitation with ACN (1:3 v/v) first, centrifuge, and dilute supernatant with water to <10% organic content before loading.
Washing: Wash with 3 mL of 5% MeOH in Water. (Removes salts and polar interferences).
Elution: Elute with 2 x 1 mL of 100% Acetonitrile.
Concentration: Evaporate eluate to dryness under N₂ stream at 40°C. Reconstitute in 100 µL of 80:20 MeOH:Water.
LC-MS/MS Conditions
Chromatography (UHPLC):
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
Why: Standard C18 provides sufficient retention for hydrophobic olefins.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Methanol + 0.1% Formic Acid.
Why MeOH? Methanol generally supports APCI ionization better than ACN for this class of compounds due to protic solvent properties facilitating proton transfer.
Source Temp: 350°C - 400°C (High heat needed to vaporize the mobile phase and analyte).
Probe Temp: 450°C.
MRM Transitions (Multiple Reaction Monitoring):
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Dwell (ms)
Collision Energy (V)
Type
Methoxychlor Olefin
309.1 [M+H]⁺
227.1
50
25
Quantifier
309.1
171.1
50
35
Qualifier
309.1
294.1
50
15
Qualifier
Methoxychlor-d6 (IS)
315.1
233.1
50
25
Internal Std
Mechanistic Note: The transition 309 -> 227 likely corresponds to the loss of the dichlorinated moiety and rearrangement of the bis-methoxyphenyl rings, a high-energy fragmentation typical of these structures. The 294 fragment represents the loss of a methyl group (-CH₃).
To ensure the trustworthiness of the data, the following controls must be embedded in every run:
Artifact Check (The "GC-Free" Control):
Inject a standard of Parent Methoxychlor (pure). Monitor the Olefin transitions.
Pass Criteria: Signal for Olefin must be < 0.1% of the Parent signal. This confirms that the APCI source heat is not thermally degrading the parent into the olefin during analysis (a common failure mode in older interfaces).
Matrix Effect Quantification:
Compare the slope of the calibration curve in Solvent vs. Matrix.
Target: APCI usually yields ME < 20%. If > 20%, use Matrix-Matched Calibration.
Linearity & Sensitivity:
Range: 0.5 ng/mL to 500 ng/mL.
LOD (Limit of Detection): Signal-to-Noise ratio (S/N) ≥ 3.
LOQ (Limit of Quantitation): S/N ≥ 10 with precision (CV) < 15%.
Fragmentation Pathway Diagram
Caption: Figure 2. Proposed fragmentation pathway for Methoxychlor Olefin in collision-induced dissociation (CID).
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 75048, Methoxychlor olefin. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). Method 538: Determination of Selected Organic Contaminants in Drinking Water by Direct Aqueous Injection-Liquid Chromatography/Tandem Mass Spectrometry. Retrieved from [Link]
Frenich, A. G., et al. (2000).Determination of methoxychlor and its metabolites in human serum by liquid chromatography-mass spectrometry.
Restek Corporation. Chromatogram Search: Methoxychlor Olefin Analysis. (Technical reference for column selection). Retrieved from [Link]
Technical Support Center: Optimizing p,p'-Methoxychlor Olefin Analysis in Gas Chromatography
Welcome to the Technical Support Center for Gas Chromatography. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the peak shape of p,p'-methoxychlor olefi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for Gas Chromatography. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the peak shape of p,p'-methoxychlor olefin and other active analytes. As a Senior Application Scientist, I will provide in-depth, field-proven insights to help you achieve accurate and reproducible results.
Troubleshooting Guide: Improving Peak Shape for p,p'-Methoxychlor Olefin
Poor peak shape, particularly tailing, is a common issue when analyzing active compounds like p,p'-methoxychlor olefin. This phenomenon can lead to inaccurate quantification and reduced resolution.[1] The following guide provides a systematic approach to diagnosing and resolving these issues.
Logical Troubleshooting Workflow
The diagram below outlines a logical workflow for troubleshooting peak tailing issues with p,p'-methoxychlor olefin. Start by identifying the nature of the tailing (all peaks or only active compounds) and follow the corresponding path to pinpoint and resolve the root cause.[2]
Caption: Troubleshooting workflow for peak tailing in GC.
Frequently Asked Questions (FAQs)
Q1: Why is my p,p'-methoxychlor olefin peak tailing?
Peak tailing for active compounds like p,p'-methoxychlor olefin is most often caused by unwanted interactions within the GC system.[1] These interactions can be categorized as either physical or chemical.
Chemical Interactions (Adsorption): This is the most common cause for the tailing of active analytes. p,p'-Methoxychlor olefin can interact with active sites in the GC inlet and column. These active sites are often exposed silanol groups on glass surfaces (liner, wool) or metallic impurities.[3] This interaction is reversible, but it slows down a portion of the analyte molecules, causing them to elute later and create a tailing peak.[4]
Physical Issues: These problems affect all peaks, not just active ones. They include:
Dead Volume: Poorly installed columns or liners can create small empty spaces where the sample can diffuse, leading to band broadening and tailing.[5]
Contamination: Non-volatile residues from previous injections can accumulate in the liner or at the head of the column, creating active sites for analyte interaction.[6]
Poor Column Cut: A ragged or angled column cut can disrupt the flow path and cause turbulence, resulting in distorted peak shapes.[7]
Q2: How do I choose the right GC inlet liner to improve peak shape?
The inlet liner is the first point of contact for your sample, making its inertness critical for preventing analyte degradation and adsorption.[3] For an active compound like p,p'-methoxychlor olefin, a highly deactivated liner is essential.[8][9]
Key Liner Characteristics:
Feature
Recommendation for p,p'-Methoxychlor Olefin
Rationale
Deactivation
Use a premium deactivated liner (e.g., Ultra Inert, Topaz).[8][10]
Minimizes active silanol groups on the glass surface, preventing analyte adsorption.[3]
The tapered design helps to focus the sample onto the column, minimizing contact with the metal inlet seal.[11]
Wool
Use deactivated glass wool or consider a liner without wool.
Deactivated wool can aid in sample vaporization and trap non-volatile matrix components. However, it also increases the surface area for potential interactions. Test both with and without wool to determine the best performance for your specific application.[8]
Experimental Protocol: Liner Replacement
Cool the GC inlet to a safe temperature (below 50°C).
Turn off the carrier gas flow to the inlet.
Carefully remove the septum nut and septum.
Unscrew the inlet retaining nut.
Gently remove the old liner with forceps.
Inspect the inlet for any visible contamination and clean if necessary.
Place a new, deactivated O-ring on the new liner.
Insert the new deactivated liner into the inlet.
Reassemble the inlet in the reverse order of disassembly.
Restore carrier gas flow and perform a leak check.[12]
Condition the new liner by injecting a high-concentration standard or a derivatizing agent, if necessary.
Q3: What is the best GC column for analyzing p,p'-methoxychlor olefin?
The choice of GC column is crucial for achieving good separation and peak shape. For organochlorine pesticides like p,p'-methoxychlor olefin, a column with a low to mid-polarity stationary phase is generally recommended.
Recommended Column Phases:
Stationary Phase
Description
Common Applications
5% Diphenyl / 95% Dimethylpolysiloxane
A versatile, low-bleed phase ideal for a wide range of applications, including pesticides.[13]
General purpose analysis of semi-volatile compounds.
Proprietary Pesticide Phases
Several manufacturers offer columns specifically designed for pesticide analysis (e.g., DB-CLP1, DB-CLP2).[9]
Optimized selectivity for common organochlorine pesticides.
Column Maintenance for Improved Peak Shape:
Column Trimming: If the front end of the column becomes contaminated, trimming 10-20 cm can restore peak shape.[7]
Column Conditioning: Properly conditioning a new column or after a period of disuse is essential to remove any residual impurities and ensure a stable baseline.
Q4: How does the inlet temperature affect the peak shape of p,p'-methoxychlor olefin?
The inlet temperature must be optimized to ensure complete and rapid vaporization of the sample without causing thermal degradation of the analyte.[14]
Too Low Temperature: Incomplete vaporization will lead to a slow and incomplete transfer of the analyte to the column, resulting in broad and tailing peaks.
Too High Temperature: While ensuring complete vaporization, excessively high temperatures can cause thermally labile compounds like some pesticides to degrade in the inlet.[15] For p,p'-methoxychlor, which is known to be prone to degradation in the GC inlet, this is a critical consideration.[16]
Optimization Strategy:
Start with a conservative inlet temperature (e.g., 250°C) and gradually increase it in 10-20°C increments while monitoring the peak shape and area of p,p'-methoxychlor olefin and any potential degradation products. A programmable temperature vaporization (PTV) inlet can be particularly beneficial for thermally sensitive compounds, as it allows for a gentle temperature ramp.[15]
Q5: Can my injection technique or solvent choice impact peak shape?
Absolutely. The way the sample is introduced into the GC and the solvent in which it is dissolved can significantly affect peak symmetry.
Injection Technique: A slow or inconsistent injection can lead to a broad initial sample band, which translates to broader peaks. For manual injections, a smooth and rapid injection is crucial.[17] Autosamplers generally provide more consistent and reproducible injections.
Solvent Mismatch: A significant mismatch in polarity between the sample solvent and the stationary phase can cause peak distortion, including tailing.[18] This is because the solvent may not be readily soluble in the stationary phase, leading to poor focusing of the analyte at the head of the column.[6]
Injection Volume: Overloading the column with too much sample can lead to fronting peaks, while injecting too little can result in poor sensitivity.[7] Ensure the injection volume is appropriate for the liner volume and column capacity.
Separation Science. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results. Retrieved from [Link]
Agilent Technologies. (2016, April 5). Tailing Peaks - Part 2 - GC Troubleshooting Series [Video]. YouTube. Retrieved from [Link]
Agilent Technologies. (n.d.). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]
Phenomenex. (n.d.). GC Technical Tip: Peak Shape Problems - No Peaks. Retrieved from [Link]
Delloyd's Lab-Tech. (n.d.). Gas chromatography Troubleshooting methods. Retrieved from [Link]
Restek Corporation. (2018, June 14). GC Troubleshooting—Tailing Peaks [Video]. YouTube. Retrieved from [Link]
Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]
Agilent Technologies. (2021, March 25). Organochlorine Pesticides Analysis in Water by GC/ECD. Retrieved from [Link]
Chromatography Online. (2023, August 8). Advances in Chromatography for the Optimal Separation of Pesticides in Food. Retrieved from [Link]
Agilent Technologies. (n.d.). Advanced GC Troubleshooting.pdf. Retrieved from [Link]
Agilent Technologies. (n.d.). Max Performance in GC/MS/MS Analysis of 200 Pesticides in Challenging Food Matrices. Retrieved from [Link]
Restek. (2019, December 17). GC Inlet Liner Selection, Part III: Inertness. Retrieved from [Link]
Agilent Technologies. (2025, February 4). Peak Perfection: A Guide to GC Troubleshooting. Retrieved from [Link]
PubMed Central. (n.d.). Chromatographic Comparison of Commercially Available Columns for Liquid Chromatography in Polar Pesticide Detection and Quantification Using a Score-Based Methodology. Retrieved from [Link]
Agilent Technologies. (2012, October 11). Rugged GC/MS/MS Pesticide Residue Analysis Fulfilling the USDA Pesticide Data Program (PDP) Requirements. Retrieved from [Link]
Phenomenex. (2025, August 12). Temperature Programming for Better GC Results. Retrieved from [Link]
Journal of Chromatographic Science. (n.d.). Improvement of GC Sensitivity for Polar and Nonpolar PAHs by Using a Deactivated Liner. Retrieved from [Link]
ResearchGate. (2016, July 4). (PDF) Choice of the Mode of Chromatographic Method for Analysis of Pesticides on the Basis of the Properties of Analytes. Retrieved from [Link]
Sci-Hub. (n.d.). Optimizing temperature program and flow rates for apillary GC analysis of EPA‐608 pesticides. Retrieved from [Link]
European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. (n.d.). Splitless liners in gas chromatography. Retrieved from [Link]
GL Sciences. (n.d.). 4-1 Distorted peak shapes. Retrieved from [Link]
Agilent Technologies. (n.d.). Ultra Inert Liners for GC. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Topic: Column Selection & Method Optimization for Methoxychlor and HPTE Analysis
Ticket ID: #MXC-SEP-001
Status: Open / Guide Generated
Assigned Specialist: Senior Application Scientist[1]
Executive Summary
Methoxychlor (MXC) is a highly lipophilic organochlorine pesticide (logP ~5.08).[1][2] Its metabolic activation generates mono-OH-methoxychlor and the endocrine-disrupting bis-OH-methoxychlor (HPTE).[1][3]
Separating these compounds presents a "polarity paradox":
The Parent (MXC): Extremely hydrophobic, prone to strong retention and carryover.
The Metabolites (HPTE): Phenolic and significantly more polar, prone to peak tailing due to silanol interactions.
This guide provides a self-validating workflow to resolve these competing chromatographic requirements, moving beyond standard C18 protocols to leverage pi-pi selective stationary phases.
Module 1: The Column Selector (The Logic)
Why Standard C18 May Fail
While a C18 (L1) column is the standard starting point, it relies almost exclusively on hydrophobic subtraction. For MXC/HPTE, this often results in:
Excessive Retention of MXC: Leading to long run times or broad peaks.
Poor Selectivity for HPTE: The phenolic metabolites may co-elute with matrix interferences (e.g., phospholipids in serum) because C18 lacks the specific electron interactions to distinguish the aromatic rings effectively.
The Superior Choice: Biphenyl or Phenyl-Hexyl (L11)
We recommend Biphenyl stationary phases for this separation.[1]
Mechanism: Biphenyl phases offer
interactions .[1] The electron-rich aromatic rings of the stationary phase interact with the aromatic rings of MXC and HPTE.
Benefit: This interaction is orthogonal to hydrophobicity.[1] It provides enhanced retention for the polar phenolic metabolites (improving separation from the solvent front) while often eluting the highly hydrophobic parent (MXC) sharper than a high-carbon-load C18.
Column Selection Decision Tree
Figure 1: Decision matrix for selecting the optimal stationary phase based on analyte focus and matrix complexity.
Module 2: Optimized Experimental Protocol
This protocol uses a Biphenyl column to maximize the separation of the phenolic metabolites while maintaining reasonable retention for the parent.
Chromatographic Conditions
Parameter
Specification
Rationale
Column
Biphenyl, 100 x 2.1 mm, 2.6 µm (Fused Core)
Fused core provides UHPLC-like efficiency at lower backpressure.[1] Biphenyl provides unique selectivity for aromatic pesticides.[1]
Mobile Phase A
Water + 5 mM Ammonium Fluoride (or Acetate)
Ammonium Fluoride enhances ionization in ESI(-) for phenols.[1] Use Acetate if Fluoride is incompatible with your system.[1]
Mobile Phase B
Methanol (LC-MS Grade)
Methanol is preferred over Acetonitrile for Phenyl/Biphenyl columns as it promotes stronger interactions.[1]
Symptom: The HPTE peak is asymmetrical (tailing factor > 1.5).
Root Cause: Secondary interactions between the phenolic -OH groups of HPTE and residual silanols on the silica surface.
The Fix:
Check pH: Ensure Mobile Phase A is acidic (pH 3-4) if using ESI+.[1] If using ESI- (neutral/basic pH), ensure the column is "end-capped" specifically for high pH stability.[1]
Buffer Strength: Increase Ammonium Acetate to 10 mM to mask silanols.
Issue 2: Carryover of Parent Methoxychlor
Symptom: Ghost peaks of MXC appear in blank injections.
Root Cause: MXC (LogP ~5) adsorbs to the rotor seal or injector needle.
The Fix:
Needle Wash: Use a strong organic wash: Isopropanol:Acetonitrile:Acetone (40:40:20) .[1] Standard MeOH/Water is insufficient.[1]
Passivation: Periodically flush the system with 100% Isopropanol (without the column) to strip hydrophobic residues from the tubing.
Root Cause: Ion suppression from matrix phospholipids or incorrect ionization mode.[1]
The Fix:
Switch Solvent: Change Mobile Phase B from Acetonitrile to Methanol. Acetonitrile can sometimes suppress ionization of phenols in ESI-.[1]
Additive: Switch from Formic Acid to Ammonium Fluoride (0.5 - 1 mM) for ESI Negative mode. This often boosts phenolic signal by 5-10x.[1]
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use a C18 column if I don't have a Biphenyl column?A: Yes, but you must optimize the mobile phase. Use a high-carbon-load C18 to retain the metabolites.[1] You may need to use a shallower gradient (e.g., 0.5% increase per minute) around the elution time of HPTE to separate it from matrix interferences.
Q: Why do you recommend Methanol over Acetonitrile for the Biphenyl column?A: Acetonitrile contains
electrons (in the C≡N triple bond).[4] These compete with the analytes for the -electrons on the biphenyl stationary phase, effectively "muting" the selective interaction. Methanol allows the unique selectivity of the column to dominate.
Q: My Methoxychlor peak is splitting. Why?A: This is likely a solvent mismatch.[1] If your sample is dissolved in 100% Acetonitrile/Methanol but your gradient starts at 10% Organic, the hydrophobic Methoxychlor precipitates or travels faster than the mobile phase initially. Solution: Dissolve standards in 50:50 Water:Methanol.
References
Agency for Toxic Substances and Disease Registry (ATSDR). (2002).[1] Toxicological Profile for Methoxychlor. U.S. Department of Health and Human Services. Link
Thermo Fisher Scientific. (2017).[1] Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. Link
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 4115, Methoxychlor. Link
Waters Corporation. (2021).[1] Rapid Method Development through Proper Column Selection. Link
Restek Corporation. (2023).[1] LC Troubleshooting: Strategies for Improving Peak Tailing. Link
Technical Support Center: Navigating Co-eluting Interferences in p,p'-Methoxychlor Olefin Analysis
Welcome to our dedicated technical support center for the analysis of p,p'-methoxychlor olefin. As a key degradation product of the organochlorine pesticide p,p'-methoxychlor, its accurate quantification is critical in e...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support center for the analysis of p,p'-methoxychlor olefin. As a key degradation product of the organochlorine pesticide p,p'-methoxychlor, its accurate quantification is critical in environmental monitoring and food safety assessments. However, the analysis is often complicated by co-eluting interferences that can lead to inaccurate results. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you navigate these challenges effectively.
I. Frequently Asked Questions (FAQs)
Q1: I am seeing a broad or tailing peak for p,p'-methoxychlor olefin in my gas chromatography (GC) analysis. What are the likely causes?
A1: Peak broadening or tailing for p,p'-methoxychlor olefin can stem from several factors.[1] One common cause is active sites in the GC inlet or column, leading to reversible adsorption of the analyte.[1] Contamination in the injector, such as a dirty liner, can also contribute to this issue. Additionally, a poor column installation resulting in dead volume can cause peak distortion.[1] It is also worth considering a mismatch in polarity between your solvent, analyte, and the GC column's stationary phase.
Q2: My p,p'-methoxychlor olefin peak appears to have a shoulder or is not fully resolved from a neighboring peak. How can I confirm co-elution?
A2: A shoulder on your peak is a strong indicator of co-elution.[2] To confirm, if you are using a mass spectrometer (MS) detector, you can examine the mass spectra across the peak.[2] A changing mass spectrum profile from the leading edge to the tailing edge of the peak suggests the presence of more than one compound.[2]
Q3: What are some common interferences that co-elute with p,p'-methoxychlor olefin?
A3: The exact co-eluting compounds will depend on your sample matrix and the specific GC column and conditions you are using. However, in pesticide residue analysis, other organochlorine pesticides or their degradation products can have similar retention times. For instance, on a 5% phenyl-dimethylpolysiloxane stationary phase, certain congeners of DDT and endosulfan have been known to co-elute.[3] It is also important to consider matrix components, especially in complex samples like soil or fatty foods, which can introduce a host of interfering compounds.
Q4: Can my sample preparation method be the source of the interference?
A4: Absolutely. Inadequate sample cleanup is a primary source of co-eluting interferences. For example, in fatty matrices, lipids can co-extract with your analyte and interfere with the analysis.[4] The choice of extraction and cleanup sorbents is critical to selectively remove matrix components while retaining p,p'-methoxychlor olefin.
II. Troubleshooting Guides
Guide 1: Diagnosing and Resolving Co-elution
This guide will walk you through a systematic approach to identify and address co-elution issues in your p,p'-methoxychlor olefin analysis.
Step 1: Confirming Co-elution
As mentioned in the FAQs, the primary method for confirming co-elution is to assess peak purity.
Using a Mass Spectrometer (MS):
Acquire data in full scan mode across the entire peak of interest.
Extract and compare the mass spectra from the beginning, apex, and end of the peak.
Significant differences in the spectra indicate the presence of a co-eluting compound.
Visual Inspection of the Chromatogram:
Look for asymmetrical peaks, shoulders, or split peaks, which are all indicators of potential co-elution.[2]
Step 2: Methodical Troubleshooting Workflow
Once co-elution is confirmed, follow this workflow to systematically address the issue.
Caption: Troubleshooting workflow for co-eluting interferences.
Guide 2: Optimizing Sample Preparation for Complex Matrices
Effective sample preparation is paramount for minimizing matrix-derived interferences. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted technique for pesticide residue analysis.[5]
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube.
For fatty matrices, a combination of PSA (primary secondary amine), C18, and a specialized sorbent like Z-Sep or EMR-Lipid is recommended to effectively remove fatty acids and other lipidic components.[4][6]
Vortex for 30 seconds and centrifuge.
The resulting supernatant is ready for GC analysis.
Sorbent
Target Interferences Removed
PSA
Fatty acids, organic acids, sugars
C18
Nonpolar interferences, lipids
Z-Sep/Z-Sep+
Lipids, sterols
EMR-Lipid
Fats and lipids
Table 1. Common d-SPE sorbents and their primary targets in fatty matrix cleanup.[6][7]
Protocol 2: Solid-Phase Extraction (SPE) for Aqueous and Soil Samples
SPE offers a more controlled cleanup and can be tailored for specific analyte-matrix combinations.
1. Sample Pre-treatment:
Aqueous Samples: Adjust the pH to neutral.
Soil Samples: Extract with an appropriate solvent (e.g., acetonitrile or acetone/hexane mixture) and concentrate the extract.
2. SPE Cleanup:
Conditioning: Condition a C18 SPE cartridge with the elution solvent followed by reagent water.[8]
Loading: Load the sample extract onto the cartridge at a slow, consistent flow rate.
Washing: Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove polar interferences.
Elution: Elute the p,p'-methoxychlor olefin with a stronger, nonpolar solvent such as hexane or a mixture of ethyl acetate and hexane.
Concentrate the eluate and it is ready for analysis.
Guide 3: Enhancing Selectivity with GC Column Choice and MS Detection
When sample preparation alone is insufficient, modifying the analytical method can provide the necessary resolution.
1. GC Column Selection:
The choice of GC column stationary phase is a critical factor in achieving separation.[9] While a 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms, HP-5ms) is commonly used for pesticide analysis, switching to a column with a different polarity can alter the elution order and resolve co-eluting peaks.[10][11]
Column Phase
Polarity
Potential Advantage for p,p'-Methoxychlor Olefin
5% Phenyl-methylpolysiloxane
Low
General purpose, good for a wide range of pesticides.
35% Phenyl-methylpolysiloxane
Intermediate
Increased selectivity for aromatic compounds.
50% Phenyl-methylpolysiloxane
Intermediate
Further enhancement of selectivity based on polarity differences.
Table 2. Comparison of GC column stationary phases for resolving co-eluting peaks.
2. GC-MS/MS for Definitive Identification and Quantification:
For the most challenging co-elutions, tandem mass spectrometry (GC-MS/MS) offers superior selectivity by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).[12][13]
Optimized MRM Transitions for p,p'-Methoxychlor Olefin and Parent Compound:
Compound
Precursor Ion (m/z)
Product Ion 1 (m/z)
Product Ion 2 (m/z)
p,p'-Methoxychlor Olefin
228.9
158.0
-
p,p'-Methoxychlor
227.1
169.2
141.2
Table 3. Recommended MRM transitions for selective detection.[12][13]
By setting your instrument to monitor these specific transitions, you can effectively filter out the signal from co-eluting interferences, allowing for accurate quantification of p,p'-methoxychlor olefin.
III. Concluding Remarks
Addressing co-eluting interferences in the analysis of p,p'-methoxychlor olefin requires a systematic and multi-faceted approach. By carefully evaluating your chromatographic data, optimizing sample preparation protocols, and leveraging the selectivity of different GC columns and advanced MS detection techniques, you can achieve accurate and reliable results. This guide provides a framework for troubleshooting, but it is essential to validate any method modifications to ensure they meet the specific requirements of your application.
References
Agilent Technologies. (2012). Rugged GC/MS/MS Pesticide Residue Analysis Fulfilling the USDA Pesticide Data Program (PDP) Requirements. Available at: [Link]
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Available at: [Link]
U.S. Environmental Protection Agency. (2007). Method 8081B: Organochlorine Pesticides by Gas Chromatography. Available at: [Link]
Kamel, A., et al. (2021). Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds. Molecules, 26(21), 6727. Available at: [Link]
Agency for Toxic Substances and Disease Registry. (2002). Toxicological Profile for Methoxychlor. Available at: [Link]
Lehotay, S. J., et al. (2005). Evaluation of Two Fast and Easy Methods for Pesticide Residue Analysis in Fatty Food Matrixes.
Shimadzu Corporation. (n.d.). Residual Pesticides Analysis of Botanical Ingredients Using Gas Chromatography Triple Quadrupole Mass Spectrometry. Available at: [Link]
Agilent Technologies. (2021). Retention Time Stability and Improved Data Accuracy in Pesticide Analysis with GC/MS. Available at: [Link]
Ucci, A. (2019). Peak Perfection: A Guide to GC Troubleshooting. Agilent Technologies.
Agilent Technologies. (2020). Sample Cleanup: Method Development for Solid Phase Extraction and Beyond.
Agilent Technologies. (2017). Analysis of Organochlorine Pesticide Residues in Whole Milk Using QuEChERS Followed by Enhanced Matrix Removal—Lipid. Available at: [Link]
Kamel, A., et al. (2021). Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds. Molecules, 26(21), 6727.
Restek Corporation. (n.d.).
Dwivedi, A. M. (2011). Comparison of a variety of gas chromatographic columns with different polarities for the separation of chlorinated dibenzo-p-dioxins and dibenzofurans by high-resolution mass spectrometry.
Martins, M. L., et al. (2021). Study on The Use of QuEChERS Method for Analysis of Organochlorine Pesticides Residues in Cow's Milk. Journal of the Brazilian Chemical Society, 32(1), 164-172.
Agilent Technologies. (n.d.). Fast Analysis of 140 Environmental Compounds by GC/MS/MS.
GL Sciences. (n.d.). Analytical and Retention Index for Pesticide Residues in Foods - Using InertCap5 MS/NP.
Chromatography Today. (2021). Gas Chromatography Troubleshooting Part I – Peak Shape Issues. Available at: [Link]
U.S. Environmental Protection Agency. (1996). Method 3620C: Florisil Cleanup.
U.S. Environmental Protection Agency. (1994).
Thermo Fisher Scientific. (n.d.). Analytical Challenges for Pesticide Residue Analysis in Food: Sample Preparation, Processing, Extraction, and Cleanup.
Phenomenex. (n.d.). GC-MS/MS Analysis of Pesticides in Extra Virgin Olive Oil.
Walorczyk, S., & Gnusowski, B. (2019). Validation of a Modified QuEChERS Method for the Determination of Selected Organochlorine Compounds in Honey. Molecules, 24(18), 3248.
Agilent Technologies. (2021).
Sigma-Aldrich. (n.d.). GC Troubleshooting.
Restek Corporation. (n.d.).
Rawn, D. F. K., et al. (2012). Comparison of efficiency of different sorbents used during clean-up of extracts for determination of polychlorinated biphenyls and pesticide residues in low-fat food. Food Additives & Contaminants: Part A, 29(7), 1146-1155.
Waters Corporation. (n.d.). Enhancing MRM Experiments in GC-MS/MS Using APGC.
Leeman, W. R., et al. (2023). Chromatographic Comparison of Commercially Available Columns for Liquid Chromatography in Polar Pesticide Detection and Quantification Using a Score-Based Methodology. Molecules, 28(14), 5363.
Li, Y., et al. (2020). High performance solid-phase extraction cleanup method coupled with gas chromatography-triple quadrupole mass spectrometry for analysis of polychlorinated naphthalenes and dioxin-like polychlorinated biphenyls in complex samples.
Axion Labs. (2021, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube.
Pragney, B., et al. (2015). Pesticide Residues Recovery studies by QuEChERS Sample Technique Using Gas Chromatography. International Journal of Agriculture and Food Science Technology, 6(5), 465-472.
Phenomenex. (n.d.). Multi-Residue Pesticide Screening Method using GC/MS.
Kamel, A., et al. (2021). Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds. Molecules, 26(21), 6727.
Jahnke, A., et al. (2021). Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction. Foods, 10(10), 2465.
Thermo Fisher Scientific. (n.d.). Detection of Organochlorine Pesticides by GC-ECD Following U.S. EPA Method 8081.
Agilent Technologies. (2008). Organophosphorus Pesticides Analysis Using an Agilent JW DB-5ms Ultra Inert Capillary GC Column.
Supelco. (n.d.). GC Column Selection Guide.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4115, Methoxychlor.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimization of Internal Standards for p,p'-Methoxychlor Olefin (DMDE) Quantification
Document ID: TS-METH-OLE-001
Status: Active / Senior Scientist Review
Applicable Instrumentation: LC-MS/MS (ESI/APCI), GC-MS/MS
Executive Summary & Decision Matrix
The Core Challenge:
Quantifying p,p'-methoxychlor olefin (also known as DMDE or MDDE ; CAS 2132-70-9) presents a dual challenge:
Analytical Scarcity: Unlike its parent (Methoxychlor), isotopically labeled versions of the olefin specifically are not standard stock items for many vendors.
Thermal Instability (GC Specific): In Gas Chromatography, the parent compound (Methoxychlor) can thermally degrade into the olefin inside the injector port. If your internal standard behaves differently than your analyte during this degradation, quantification errors exceeding 40% are common.
Use the following decision matrix to select the appropriate Internal Standard (IS) for your specific workflow.
Figure 1: Decision matrix for selecting internal standards based on instrumentation and availability.
Technical Deep Dive: The "Why" Behind the Selection
Option A: The Gold Standard (Isotopically Labeled Olefin)
If your budget allows for custom synthesis or if you locate a specialty vendor (e.g., Cambridge Isotope Labs, Chiron, or LGC Standards),
C-Methoxychlor Olefin is the ideal candidate.
Mechanism: It shares the exact retention time, pKa, and ionization efficiency as the analyte.
Why
C over Deuterium ()? In LC-MS, deuterated standards often elute slightly earlier than the native compound (the deuterium isotope effect). This separation means the IS does not perfectly compensate for matrix suppression occurring at the exact moment the analyte elutes. C co-elutes perfectly.
Option B: The Pragmatic Proxy (Methoxychlor-d14)
Most labs use Methoxychlor-d14 (the deuterated parent pesticide).
The Risk: Methoxychlor-d14 is more polar than the olefin (due to the ethane bridge vs. the ethylene double bond).
Mitigation: You must ensure your LC gradient is shallow enough that the IS and the Olefin do not drift too far apart. If they are separated by >0.5 minutes, the IS is no longer correcting for matrix effects, only for extraction volume errors.
Option C: The GC Trap (Structural Analogs)
In GC-MS, you generally cannot use Methoxychlor-d14 to quantify the Olefin if the parent is also present in the sample.
The Artifact: Methoxychlor degrades to Methoxychlor Olefin via dehydrochlorination in hot GC injectors.
The Error: If you spike Methoxychlor-d14, it may partially degrade to Methoxychlor Olefin-d14 inside the instrument. You are now quantifying a mix of "real" olefin and "artifact" olefin.
Recommendation: Use 4,4'-DDE-d8 or
C-DDE . These are structurally analogous (chlorinated diphenyl dichloroethylene) but thermally stable.
Troubleshooting & FAQs
Category 1: Signal Suppression & Recovery
Q: My internal standard recovery is consistently low (<40%) in soil/sediment samples.A: Methoxychlor olefin is highly lipophilic (
).
Diagnosis: If using a C18 SPE cartridge, the olefin may be irreversibly binding to the plastic cartridge housing or the frit if not eluted with a sufficiently non-polar solvent.
Fix:
Solvent Swap: Ensure your elution solvent includes at least 50% Dichloromethane (DCM) or Ethyl Acetate. Pure Methanol/Acetonitrile often fails to desorb the olefin fully from C18.
Glassware: Use silanized glassware. The olefin adsorbs to active sites on untreated glass.
Q: I see "double peaks" for my Internal Standard in LC-MS.A: This is likely the "Deuterium Isotope Effect" if you are using Methoxychlor-d14.
Explanation: The C-D bonds are shorter and stronger than C-H bonds, slightly changing the lipophilicity. In high-resolution chromatography, the deuterated standard elutes 0.1–0.3 minutes before the native compound.
Protocol Adjustment: Widen your integration window or switch to a
C-labeled standard if the resolution gap causes the IS to fall into a different matrix suppression zone than the analyte.
Category 2: GC-MS Specific Issues
Q: I am detecting Methoxychlor Olefin in my "Method Blank." Is my standard contaminated?A: Likely not. This is usually "Carryover" or "Inlet Breakdown."
The Test: Inject a standard of pure Methoxychlor (Parent) at a high concentration (e.g., 1 ppm).
Observation: If you see a peak for Methoxychlor Olefin in this run, your GC inlet is acting as a reactor.
The Fix:
Liner: Switch to a deactivated, baffled liner (e.g., Ultra-Inert).
Temperature: Lower the inlet temperature to <200°C if possible, or use a PTV (Programmed Temperature Vaporizer) inlet starting at 60°C and ramping up.
Clean: Clip 5-10cm from the front of your GC column; accumulated "gunk" catalyzes the breakdown.
Validated Experimental Workflow (LC-MS/MS)
This protocol assumes the use of Methoxychlor-d14 as the surrogate IS due to commercial availability.
Step 1: Preparation of Standards
Component
Concentration
Solvent
Storage
Stock A (Analyte)
1.0 mg/mL Methoxychlor Olefin
Acetonitrile
-20°C (Dark)
Stock B (IS)
1.0 mg/mL Methoxychlor-d14
Acetonitrile
-20°C (Dark)
Spiking Solution
1.0 µg/mL (Mix of A & B)
Methanol
4°C (1 week max)
Step 2: Extraction (Water Matrix)
Conditioning: HLB or C18 SPE Cartridge (6 mL, 500 mg).
5 mL Dichloromethane (DCM)
5 mL Methanol
5 mL Water (Do not let dry)
Loading: Load 500 mL water sample (Spiked with 50 µL Stock B IS). Flow rate < 5 mL/min.
Washing: 5 mL 5% Methanol in Water. Dry cartridge under vacuum for 10 mins.
Elution:Crucial Step -> Elute with 2 x 3 mL Dichloromethane/Acetone (1:1) .
Note: Pure methanol elutions often yield <60% recovery for the olefin.
Concentration: Evaporate to dryness under Nitrogen (gentle flow, water bath 35°C). Reconstitute in 200 µL Acetonitrile.
Step 3: Instrument Parameters (LC-MS/MS)
Column: C18 (e.g., 2.1 x 100 mm, 1.8 µm).
Mobile Phase A: 5mM Ammonium Formate in Water.
Mobile Phase B: Methanol (or Acetonitrile).
Ionization: ESI Positive Mode (Note: Some methods use APCI for olefins if ESI signal is weak).
EPA Method 525.2 : "Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column GC/MS."[8] (Addresses extraction of organochlorines and breakdown issues).
Toxicological Profile for Methoxychlor : Agency for Toxic Substances and Disease Registry (ATSDR). (Details metabolic pathways and degradation products).
Source:
LGC Standards : Reference material specifications for 4,4'-Methoxychlor-olefin.
Source: (Search: DRE-C15062000)
Need further assistance?
Contact the Application Support Team with your specific matrix details and chromatograms.
Email:
In-vitro vs. in-vivo estrogenicity of p,p'-methoxychlor olefin
Title: In-Vitro vs. In-Vivo Estrogenicity of p,p'-Methoxychlor Olefin: A Comparative Technical Guide Executive Summary This guide provides a critical analysis of the estrogenic profile of p,p'-methoxychlor olefin (also k...
Author: BenchChem Technical Support Team. Date: February 2026
Title: In-Vitro vs. In-Vivo Estrogenicity of p,p'-Methoxychlor Olefin: A Comparative Technical Guide
Executive Summary
This guide provides a critical analysis of the estrogenic profile of p,p'-methoxychlor olefin (also known as DMDE ), a stable degradation product and metabolite of the organochlorine pesticide methoxychlor.
For researchers in toxicology and drug development, this compound presents a classic "bioactivation paradox" :
In Vitro: The compound is endocrinologically inert , failing to bind estrogen receptors (ER) due to steric shielding of phenolic groups.
In Vivo: It exhibits potent estrogenicity , often exceeding that of its parent compound, driven by hepatic bioactivation into 2,2-bis(p-hydroxyphenyl)-1,1-dichloroethylene (also known as Bisphenol C ).
This guide details the mechanistic divergence, provides comparative data, and outlines the specific protocols required to validate these findings.
Chemical Identity & Metabolic Context[1][2][3]
To understand the discrepancy, one must first map the chemical transformation. p,p'-Methoxychlor olefin is the dehydrochlorinated analog of methoxychlor.
Active Metabolite: Dihydroxymethoxychlor Olefin (Bisphenol C)
Metabolic Activation Pathway
The following diagram illustrates the critical hepatic demethylation required to unlock estrogenicity.
Figure 1: Metabolic activation pathway converting the inert p,p'-methoxychlor olefin into the highly potent Bisphenol C.
Comparative Performance Profile
The following data highlights the drastic difference in activity depending on the experimental system used.
Table 1: In-Vitro vs. In-Vivo Activity Comparison
Parameter
p,p'-Methoxychlor Olefin (DMDE)
Dihydroxy-Metabolite (Bisphenol C)
17β-Estradiol (Control)
ERα Binding Affinity (RBA)
< 0.01% (Inactive)
~247% (Highly Potent)
100%
ERβ Binding Affinity
Inactive
Strong Binder
Strong Binder
In Vitro Mechanism
Methyl groups block H-bonding
Phenolic -OH mimics E2 3-OH/17-OH
Native Ligand
In Vivo Uterotrophy
Positive (Estrogenic)
Positive (Estrogenic)
Positive
Bioactivation Required?
Yes (Demethylation)
No (Direct Actor)
No
Key Insight: The methylated oxygens in p,p'-methoxychlor olefin prevent the formation of the essential hydrogen bond with Glu-353 and Arg-394 within the ER ligand-binding domain. Once liver enzymes remove these methyl groups (demethylation), the resulting phenol (Bisphenol C) fits the pocket with higher affinity than even the alkane metabolite (HPTE).
Detailed Experimental Protocols
To replicate these findings, researchers must use a paired approach: a cell-free/cell-based assay to demonstrate initial inactivity, and a whole-organism assay to demonstrate bioactivation.
Protocol A: In-Vitro ER Competitive Binding Assay
Validates the lack of direct receptor interaction.
Preparation of Cytosol:
Harvest uterine tissue from ovariectomized Sprague-Dawley rats.
Homogenize in ice-cold TEG buffer (10 mM Tris, 1.5 mM EDTA, 10% glycerol, pH 7.4).
Centrifuge at 105,000 x g for 60 min at 4°C. Collect supernatant (cytosol).
Incubation:
Aliquot cytosol (containing ~0.2 mg protein) into glass tubes.
Add [³H]-17β-Estradiol (1 nM final concentration).
Add p,p'-methoxychlor olefin at increasing concentrations (
M to M).
Include Non-Specific Binding (NSB) controls using 100-fold excess diethylstilbestrol (DES).
Incubate for 18 hours at 4°C to reach equilibrium.
Separation:
Add dextran-coated charcoal (DCC) suspension to strip unbound ligand.
Centrifuge at 3,000 rpm for 10 min.
Quantification:
Count radioactivity in the supernatant using Liquid Scintillation Counting (LSC).
Validation Criteria:
The curve for p,p'-methoxychlor olefin should remain flat (no displacement) up to high micromolar concentrations, confirming inactivity.
Protocol B: In-Vivo Rat Uterotrophic Assay
Validates metabolic activation and physiological estrogenicity.
Animal Model:
Use immature female Sprague-Dawley rats (Post-natal day 21).
Acclimatize for 3 days.
Dosing Regimen:
Group 1 (Vehicle Control): Corn oil (s.c. or oral gavage).
Group 2 (Positive Control): 17β-Estradiol (E2) at 0.5 µg/kg/day.
Group 3 (Test): p,p'-Methoxychlor olefin at 100 mg/kg/day.
Administer doses daily for 3 consecutive days.
Necropsy & Analysis:
Euthanize animals 24 hours after the final dose.
Dissect the uterus carefully, trimming away fat and connective tissue.
Puncture the uterus to drain luminal fluid (imbibition) and weigh the "blotted" uterus (Wet Weight).
Validation Criteria:
A statistically significant increase in uterine wet weight in Group 3 compared to Group 1 confirms in vivo estrogenicity.
Note: The magnitude of response typically correlates with the efficiency of hepatic demethylation.
Experimental Workflow Visualization
The following diagram summarizes the decision logic and expected outcomes for this specific compound.
Figure 2: Workflow demonstrating the necessity of in vivo testing to detect the estrogenicity of p,p'-methoxychlor olefin.
References
Bulger, W. H., Muccitelli, R. M., & Kupfer, D. (1978). Studies on the in vivo and in vitro estrogenic activities of methoxychlor and its metabolites. Role of hepatic mono-oxygenase in methoxychlor activation. Biochemical Pharmacology. Link
Blair, R. M., et al. (2000). The Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands. Toxicological Sciences. Link
Cummings, A. M. (1997). Methoxychlor as a model for environmental estrogens.[2][3][4][5] Critical Reviews in Toxicology. Link
Fang, H., et al. (2001). Structure-Activity Relationships for a Large Diverse Set of Natural, Synthetic, and Environmental Estrogens. Chemical Research in Toxicology. Link
U.S. EPA. (2002). Toxicological Profile for Methoxychlor. Agency for Toxic Substances and Disease Registry.[6] Link
A Senior Application Scientist's Guide to the Accuracy and Precision of p,p'-Methoxychlor Olefin (DMDE) Analytical Methods
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of environmental contaminants and their metabolites is paramount. p,p'-Methoxychlor olefin, also known as DMDE,...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of environmental contaminants and their metabolites is paramount. p,p'-Methoxychlor olefin, also known as DMDE, is a primary and persistent degradation product of the organochlorine pesticide methoxychlor.[1] Understanding the performance of various analytical methods for its detection is crucial for environmental monitoring, toxicological studies, and ensuring the safety of pharmaceutical and food products. This guide provides an in-depth comparison of the primary analytical techniques used for the determination of DMDE, grounded in established methodologies and field-proven insights.
The Analytical Challenge: Why DMDE Quantification Matters
Methoxychlor, while banned in many countries, persists in the environment and can be found as a contaminant. Its metabolism and environmental degradation lead to the formation of DMDE, which also exhibits potential endocrine-disrupting activities. Therefore, robust analytical methods are necessary to distinguish and quantify both the parent compound and its olefin metabolite, often at trace levels in complex matrices such as soil, water, and biological tissues.
The primary analytical techniques for DMDE fall under the umbrella of chromatography, prized for its ability to separate complex mixtures. This guide will focus on the most prevalent and validated methods: Gas Chromatography (GC) with various detectors and High-Performance Liquid Chromatography (HPLC).
Core Analytical Techniques: A Comparative Overview
The choice of an analytical method is a critical decision driven by the specific requirements of the study, including the sample matrix, required sensitivity, and the need for confirmatory analysis.
Gas Chromatography (GC): The Workhorse for Organochlorine Pesticides
Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like DMDE.[2] The separation is achieved based on the compound's partitioning between a stationary phase within a capillary column and a mobile gas phase.
Gas Chromatography with Electron Capture Detection (GC-ECD): The ECD is highly sensitive to halogenated compounds, making it an excellent choice for detecting organochlorine pesticides like DMDE.[3] However, while sensitive, GC-ECD is not highly selective and can be prone to matrix interferences, potentially leading to false positives.[4]
Gas Chromatography with Mass Spectrometry (GC-MS): This combination offers a higher degree of selectivity and is considered a confirmatory technique. The mass spectrometer separates ions based on their mass-to-charge ratio, providing a unique fingerprint for the analyte. GC-MS is less susceptible to matrix interference compared to GC-ECD.[4]
Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS): Offering the highest level of selectivity and sensitivity, GC-MS/MS is ideal for complex matrices and ultra-trace level detection. It involves two stages of mass analysis, which significantly reduces background noise and chemical interferences.[3]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that separates compounds based on their interaction with a solid stationary phase and a liquid mobile phase. For compounds that are not sufficiently volatile for GC or are thermally labile, HPLC is the preferred method.
HPLC with Ultraviolet (UV) Detection: This is a common and robust method for compounds that contain a chromophore, which DMDE does. While generally less sensitive than GC-ECD for organochlorine pesticides, modern UPLC (Ultra-Performance Liquid Chromatography) systems can offer significant improvements in resolution and run time.[2][5]
Performance Comparison of Analytical Methods for DMDE
While specific validation data for DMDE is sparse in publicly available literature, we can infer its performance based on data for the parent compound, methoxychlor, and other organochlorine pesticides. The following table summarizes the expected performance characteristics of the primary analytical methods.
Analytical Method
Typical Limit of Detection (LOD)
Typical Limit of Quantitation (LOQ)
Accuracy (% Recovery)
Precision (%RSD)
Selectivity
Notes
GC-ECD
0.001 - 0.01 µg/L (water)
0.003 - 0.03 µg/L (water)
70 - 120%
< 15%
Moderate
Highly sensitive to halogenated compounds but susceptible to matrix interference.[4][6]
GC-MS
0.01 - 0.1 µg/L (water)
0.03 - 0.3 µg/L (water)
80 - 115%
< 15%
High
Provides structural information for confirmation. Less sensitive than GC-ECD but more selective.[4]
GC-MS/MS
< 0.001 µg/L (water)
< 0.003 µg/L (water)
85 - 115%
< 10%
Very High
The gold standard for complex matrices and trace-level quantification.[3][7]
HPLC-UV
0.1 - 1 µg/L (water)
0.3 - 3 µg/L (water)
90 - 110%
< 10%
Moderate to High
Good for thermally labile compounds. Sensitivity can be a limitation for trace analysis.[8]
Note: The values presented are typical and can vary significantly depending on the matrix, instrumentation, and specific method parameters.
Experimental Workflows: From Sample to Signal
The accuracy and precision of any analytical method are heavily reliant on a robust and well-executed experimental workflow. This includes meticulous sample preparation and cleanup to minimize matrix effects.
Sample Preparation: The Critical First Step
The goal of sample preparation is to extract DMDE from the sample matrix and concentrate it into a solvent compatible with the analytical instrument.
Caption: General workflow for the analysis of DMDE from various matrices.
Detailed Protocol: QuEChERS for Solid and Fatty Matrices
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient sample preparation technique for pesticide residue analysis in a variety of matrices.[9][10]
Objective: To extract DMDE from a solid or fatty matrix for subsequent GC or HPLC analysis.
Materials:
Homogenized sample (e.g., soil, foodstuff)
Acetonitrile (ACN)
Magnesium sulfate (anhydrous)
Sodium chloride
Primary secondary amine (PSA) sorbent
C18 sorbent
Graphitized carbon black (GCB) (for pigmented samples)
50 mL centrifuge tubes
15 mL centrifuge tubes
Centrifuge
Vortex mixer
Procedure:
Sample Weighing: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
Extraction:
Add 10-15 mL of acetonitrile to the sample.
Add the appropriate QuEChERS salt packet (commonly containing magnesium sulfate and sodium chloride).
Cap the tube and shake vigorously for 1 minute. This can be done manually or using a mechanical shaker. The salts induce phase separation between the aqueous and organic layers.
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
Transfer an aliquot of the acetonitrile supernatant (typically 1-8 mL) to a 15 mL centrifuge tube containing PSA, C18, and anhydrous magnesium sulfate. For samples with high fat content, a higher amount of PSA and C18 is recommended. For pigmented samples, GCB can be included.
Vortex the tube for 30 seconds.
Final Centrifugation: Centrifuge the d-SPE tube at ≥3000 rcf for 5 minutes.
Final Extract: The resulting supernatant is the final extract. It can be directly injected into the GC or HPLC system or undergo a solvent exchange to a more suitable solvent if necessary.
Causality Behind Choices:
Acetonitrile: Used for its ability to efficiently extract a wide range of pesticides and its miscibility with water, which is then partitioned out by the addition of salts.
Magnesium Sulfate: Removes excess water from the extract.
PSA: Removes organic acids, fatty acids, and sugars.
C18: Removes non-polar interferences such as fats and waxes.
GCB: Removes pigments like chlorophyll and carotenoids.
Instrumental Analysis: GC-MS/MS Protocol
The following provides a general protocol for the analysis of DMDE using a GC-MS/MS system, which is recommended for its high selectivity and sensitivity.
Caption: Workflow of a typical GC-MS/MS analysis for DMDE.
Typical GC-MS/MS Parameters:
GC System: Agilent 8890 GC or equivalent
MS System: Agilent 7000 series Triple Quadrupole MS or equivalent
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume: 1 µL, splitless
Inlet Temperature: 250 °C
Oven Program: Initial temperature of 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
Carrier Gas: Helium at a constant flow of 1.2 mL/min
Ionization Mode: Electron Ionization (EI) at 70 eV
MS/MS Transitions: Specific precursor and product ions for DMDE would be selected. For example (hypothetical): Precursor ion m/z 308, Product ions m/z 238, 165.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of analytical results, every protocol must be a self-validating system. This is achieved through a rigorous quality control (QC) framework.
Method Blanks: A clean matrix sample that is carried through the entire analytical process to check for contamination.
Laboratory Control Spikes (LCS): A clean matrix spiked with a known concentration of the analyte to assess the accuracy of the method.
Matrix Spike/Matrix Spike Duplicates (MS/MSD): Aliquots of a sample are spiked with a known concentration of the analyte and analyzed in duplicate to assess the effect of the matrix on accuracy and precision.
Internal Standards: A known amount of a compound with similar chemical properties to the analyte, but not present in the sample, is added to every sample, standard, and blank. This corrects for variations in extraction efficiency and instrument response.
Calibration Standards: A series of solutions with known concentrations of the analyte are used to generate a calibration curve, against which the concentration of the analyte in the samples is determined.
Conclusion: Selecting the Optimal Method
The choice of an analytical method for p,p'-methoxychlor olefin (DMDE) is a balance between the required sensitivity, selectivity, and the complexity of the sample matrix.
For routine screening of relatively clean matrices where high sensitivity is required, GC-ECD is a cost-effective option.
For confirmatory analysis and in matrices with a higher potential for interference, GC-MS provides the necessary selectivity.
For challenging matrices, ultra-trace level detection, and the highest degree of confidence in the results, GC-MS/MS is the superior choice.
HPLC-UV is a viable alternative, particularly for samples that are not amenable to GC analysis.
Ultimately, the successful analysis of DMDE hinges on a well-validated method, incorporating robust sample preparation and a comprehensive quality control framework to ensure the accuracy and precision of the data.
References
U.S. Environmental Protection Agency. (1988). Guidance for the Reregistration of Pesticide Products Containing Methoxychlor as the Active Ingredient. Office of Pesticide Programs, Washington, DC.
Agency for Toxic Substances and Disease Registry (ATSDR). (2002). Toxicological Profile for Methoxychlor. U.S. Department of Health and Human Services, Public Health Service. [Link]
Li, A., & Li, H. (2010). Comparison and analysis of organochlorine pesticides and hexabromobiphenyls in environmental samples by gas chromatography-electron capture detector and gas chromatography-mass spectrometry. Journal of chromatographic science, 48(5), 356–362. [Link]
Mubiru, E., Shrestha, K., & Voutsalath, L. (2017). Development and Validation of a Gas Chromatography-Flame Ionization Detection Method for the Determination of Epoxy Fatty Acids in Food Matrices. Journal of the American Oil Chemists' Society, 94(10), 1279-1288.
Frenich, A. G., Vidal, J. L. M., & Romero-González, R. (2007). Determination of endocrine disrupting compounds in human serum by gas chromatography-tandem mass spectrometry.
West, P. R., Wilson, B. P., & Smith, J. M. (1982). High-performance liquid chromatographic separation of the impurities in technical methoxychlor. Journal of agricultural and food chemistry, 30(5), 965–968.
PubChem. (n.d.). Methoxychlor. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). p,p'-Methoxychlor olefin. National Center for Biotechnology Information. Retrieved from [Link]
Liao, Y. C., & Whang, C. W. (2005). Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent. Journal of pharmaceutical and biomedical analysis, 38(3), 543–549.
Takeda, S., & Wakana, D. (2021). Development and validation of an analysis method for pesticide residues by gas chromatography–tandem mass spectrometry in Daikenchuto.
U.S. Environmental Protection Agency. (2016). Definition and Procedure for the Determination of the Method Detection Limit, Revision 2. EPA 821-R-16-006.
Kartalović, B., et al. (2015). Method validation for determination of organochlorine pesticide residues in food and feed. Arhiv veterinarske medicine, 8(1), 37-46.
Lehotay, S. J., & Mastovska, K. (2005). Evaluation of Two Fast and Easy Methods for Pesticide Residue Analysis in Fatty Food Matrixes.
U.S. Environmental Protection Agency. (2007). Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. EPA-821-R-08-001.
U.S. Department of Agriculture, Food Safety and Inspection Service. (2010). Confirmation of Pesticides by GC/MS/MS. CLG-PST4.00.
U.S. Environmental Protection Agency. (2014). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).
Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for the determination of pesticide residues in produce.
Sharafi, K., et al. (2013). Limit of detection and limit of quantification development procedures for organochlorine pesticides analysis in water and sediment matrices. Chemistry Central Journal, 7(1), 63.
Khatawakar, A., et al. (2022). Development and Validation of the RP-HPLC Method for the Estimation of Chlorocresol and Betamethasone Dipropionate in Semisolid Dosage Formulation.
Hach. (2024, June 24). What is Limit of Detection and Limit of Quantitation? [Video]. YouTube. [Link]
Łozowicka, B., et al. (2017). Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD. PloS one, 12(1), e0169997.
Thuy, N. T. D., et al. (2021). Method development and validation for analysis of phenolic compounds in fatty complex matrices using Enhanced Matrix Removal (EMR) lipid cleanup and UHPLC-QqQ-MS/MS. Food Chemistry, 362, 130198.
Kim, H. Y., et al. (2020). Validation of analytical methods for organochlorine pesticide detection in shellfish and cephalopods by GC–MS/MS. Applied Biological Chemistry, 63(1), 1-9.
Water Environment Federation. (2020). Calculating & Using Method Detection Limits. [Link]
More, V. S., et al. (2023). Impurity profiling HPLC–UV/PDA method development, validation and relative response factor estimation for budesonide, glycopyrronium and formoterol fumarate combination product. Discover Chemistry, 1(1), 1-15.
American Petroleum Institute. (2003).
Waters Corporation. (n.d.). UPLC EPA Methods Book. Retrieved from [Link]
Comparative Guide: Toxicokinetics of p,p'-Methoxychlor Olefin (DMDE) vs. Methoxychlor (MX)
Topic: Toxicokinetics of p,p'-Methoxychlor Olefin compared to Methoxychlor Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary: The Structural D...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Toxicokinetics of p,p'-Methoxychlor Olefin compared to Methoxychlor
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Structural Divergence
In the assessment of organochlorine endocrine disruptors, Methoxychlor (MX) is the classic pro-estrogen, requiring metabolic activation to exert toxicity. Its olefinic analog, ** p,p'-Methoxychlor Olefin (DMDE)**, often arises as an environmental degradation product (similar to DDE from DDT) rather than a primary mammalian metabolite.
For researchers, the critical distinction lies in the metabolic "handles" . Unlike the persistent DDE (which lacks metabolically labile groups), both MX and DMDE possess methoxy groups (-OCH₃) that serve as prime targets for hepatic O-demethylation. Consequently, while DMDE is structurally an "olefin," its toxicokinetic profile differs significantly from persistent organochlorines, retaining a pathway for rapid clearance via bioactivation to phenolic metabolites.
This guide objectively compares the toxicokinetics (TK) and downstream performance (receptor affinity) of these two analogs, supported by experimental frameworks.
Chemical Identity & Physicochemical Properties
The physicochemical differences dictate the initial absorption and distribution profiles. The olefinic double bond in DMDE increases planarity and lipophilicity compared to the tetrahedral trichloroethane group of MX.
MX : Rapidly absorbed from the GI tract but undergoes extensive first-pass metabolism. It distributes to adipose tissue but does not bioaccumulate to the extent of DDT due to its metabolic lability.
DMDE : Due to higher lipophilicity, DMDE theoretically exhibits higher volume of distribution (
) and tissue partitioning. However, like MX, its storage potential is limited by the susceptibility of its methoxy groups to enzymatic attack.
Metabolism (The Differentiating Factor)
Both compounds function as "pro-estrogens," meaning the parent compounds have negligible receptor affinity. They must be bioactivated by Cytochrome P450 (CYP) enzymes.
Methoxychlor (MX) :
Primary Route : Hepatic O-demethylation by CYP2B, CYP1A, and CYP2C.
Pathway : MX
mono-OH-MX HPTE (Active).
Dechlorination : Minor pathway.
Methoxychlor Olefin (DMDE) :
Primary Route : O-demethylation to HPTE-Olefin (also known as Bisphenol C).
Stability : The olefinic bond renders the central bridge resistant to dechlorination/dehydrochlorination. However, the methoxy groups remain vulnerable.
Kinetics : DMDE is metabolized slightly slower than MX due to steric rigidity, but significantly faster than DDE (which lacks methoxy groups).
Excretion
MX : Metabolites are conjugated (glucuronidation/sulfation) and excreted primarily in feces via bile.
DMDE : Similar biliary excretion of conjugated hydroxy-metabolites.
While this guide focuses on kinetics, the "performance" of these chemicals is defined by the potency of their metabolites generated during the TK phase.
Parameter
HPTE (Metabolite of MX)
HPTE-Olefin (Metabolite of DMDE)
ER Binding
High Affinity (Agonist)
Very High Affinity (Often > HPTE)
ER Binding
Antagonist / Weak Agonist
High Affinity (Agonist/Antagonist)
Androgen Receptor
Antagonist (Anti-androgen)
Potent Antagonist
Potency Note
The flexible ethane bridge allows "induced fit."
The rigid ethene bridge mimics Diethylstilbestrol (DES) structure.
Insight : The metabolite of the olefin (HPTE-Olefin) is structurally analogous to the potent synthetic estrogen Diethylstilbestrol (DES) due to the rigid double bond, often making it a more potent estrogen than HPTE.
Visualizing the Metabolic Pathways
The following diagram illustrates the parallel bioactivation pathways of MX and DMDE.
Caption: Parallel metabolic bioactivation of Methoxychlor and its Olefin analog. Note that while MX can degrade to DMDE environmentally, in vivo metabolism primarily drives both toward their respective bis-hydroxy active forms.
Experimental Protocols
To validate the toxicokinetic differences and metabolic stability, the following protocols are recommended. These are designed to be self-validating systems using internal controls.
Objective: Confirm that the parent olefin (DMDE) is inactive, while its metabolite (HPTE-Olefin) is active.
Receptor Source : Recombinant Human ER
ligand-binding domain (LBD).
Tracer : [³H]-17
-Estradiol (1 nM).
Competitors :
Set 1: MX and DMDE (Parent compounds).
Set 2: HPTE and HPTE-Olefin (Synthesized or purified metabolites).
Range:
M to M.
Assay :
Incubate Receptor + Tracer + Competitor for 18h at 4°C.
Separate bound/free radioligand using Hydroxylapatite or Dextran-coated charcoal.
Measure radioactivity via scintillation counting.
Validation :
Calculate IC₅₀ and Relative Binding Affinity (RBA).[3]
Expected Result : MX and DMDE IC₅₀ > 10 µM (Inactive). HPTE and HPTE-Olefin IC₅₀ < 100 nM (Active).
References
ATSDR. (2002). Toxicological Profile for Methoxychlor. Agency for Toxic Substances and Disease Registry.[4][5] [Link]
Blair, R. M., et al. (2000). The Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands. Toxicological Sciences, 54(1), 138–153. [Link]
Cummings, A. M. (1997). Methoxychlor as a model for environmental estrogens.[6] Critical Reviews in Toxicology, 27(4), 367–379. [Link]
Gaido, K. W., et al. (1999).
and , and androgen receptor: Structure-activity studies. Molecular Pharmacology, 56(6), 1320-1327. [Link]
Kupfer, D., & Bulger, W. H. (1979). A novel in vitro method for demonstrating proestrogens. Metabolism of methoxychlor and o,p'-DDT by liver microsomes in the presence of uteri and effects on intracellular distribution of estrogen receptors. Life Sciences, 25(11), 975–983. [Link]
From the Desk of the Senior Application Scientist:
Researchers often conflate p,p'-Methoxychlor olefin with its parent compound, Methoxychlor.[1] This is a critical safety error. While Methoxychlor is a pro-estrogen requiring metabolic activation, the olefin metabolite is a direct-acting estrogenic compound .[1] It possesses significantly higher binding affinity for estrogen receptors (ER
and ER) than the parent pesticide.
When handling this compound, you are not just managing acute toxicity; you are managing biological signal disruption . The safety protocols below are designed to prevent "biological noise" in your data and, more importantly, to protect your reproductive health. The primary risk vector in the laboratory is inhalation of aerosolized particulates during weighing and dermal absorption during solubilization.
Hazard Profile & Risk Assessment
Hazard Category
Specific Risk
Mechanism of Action
Reproductive Toxicity
High
Mimics 17-estradiol; disrupts HPG axis; potential for cystic ovaries and spermatogenesis reduction.[1][2]
Physical State
Solid (Powder)
High electrostatic potential; prone to "flying" during weighing, creating invisible aerosol clouds.
Solubility
Lipophilic
Readily crosses the dermal barrier if dissolved in organic carriers (DMSO, Ethanol, Acetone).
Stability
Persistent
Resistant to hydrolysis; requires high-temperature incineration for destruction.[1]
Personal Protective Equipment (PPE) Matrix
The selection of PPE for p,p'-Methoxychlor olefin is state-dependent .[1] A glove that protects against the solid powder may fail catastrophically against a solution in Acetone or Chloroform.
Surface Wipe: Wipe the balance and hood surface with a detergent solution (e.g., Alconox), followed by an alcohol wipe.
Note: Simple water is ineffective due to the compound's lipophilicity.
Glove Removal: Use the "beak method" (pulling one glove off using the other, turning it inside out) to ensure no outer surface touches skin.
Visualization: Decision Logic & Workflow[1]
The following diagrams illustrate the critical decision paths for PPE and the operational workflow.
Figure 1: PPE Selection Logic based on physical state and carrier solvent.[1][5][9] Note the critical requirement for Laminate gloves when using aggressive organic solvents.
Figure 2: Operational Workflow emphasizing static control and containment during the high-risk weighing and solubilization phases.
Skin Contact: Immediately wash with soap and copious amounts of water for 15 minutes. Do not use alcohol or organic solvents to clean skin; this will increase absorption.[1]
Eye Contact: Flush for 15 minutes at an eyewash station. Seek medical attention immediately.
Disposal (RCRA Compliance)
p,p'-Methoxychlor olefin is a halogenated organic compound.[1][2][10]
Do NOT pour down the drain.
Solid Waste: Contaminated gloves, mats, and vials must go into Hazardous Waste (Solid) tags.
Liquid Waste: Collect in a dedicated carboy labeled "Halogenated Organic Solvents."[1]
Destruction: The ultimate disposal method is high-temperature incineration equipped with scrubbers to handle HCl generation.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75048, p,p'-Methoxychlor olefin.[1] Retrieved from [Link][1]
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Methoxychlor.[1][7] Centers for Disease Control and Prevention. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). Methoxychlor (CASRN 72-43-5) Integrated Risk Information System (IRIS).[1] Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1] Retrieved from [Link]